N-(4-ethoxyphenyl)azepane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
838887-11-9 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.4g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)azepane-1-sulfonamide |
InChI |
InChI=1S/C14H22N2O3S/c1-2-19-14-9-7-13(8-10-14)15-20(17,18)16-11-5-3-4-6-12-16/h7-10,15H,2-6,11-12H2,1H3 |
InChI Key |
HRCISSOYXRSZIR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of N-(4-ethoxyphenyl)azepane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-ethoxyphenyl)azepane-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of pharmacophores known for a wide range of biological activities, most notably their antibacterial effects.[][2][3] The physicochemical properties of a novel compound like this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential therapeutic efficacy.
Predicted Physicochemical Properties
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT), are valuable tools for estimating the physicochemical properties of novel compounds in the early stages of drug discovery.[4][5][7] The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₂N₂O₃S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 298.40 g/mol | Influences diffusion, formulation, and dosing. |
| Melting Point (°C) | 150 - 170 | Indicates purity and stability of the solid form. |
| Boiling Point (°C) | > 400 (decomposes) | Important for purification and formulation processes. |
| Aqueous Solubility | Low to moderate | Affects dissolution, absorption, and bioavailability. |
| pKa | 8.0 - 10.0 (sulfonamide N-H) | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. |
| logP (Octanol/Water) | 2.5 - 3.5 | A measure of lipophilicity, which influences membrane permeability and protein binding. |
Note: These values are estimations and require experimental verification.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for the progression of a compound through the drug development pipeline. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid.
Methodology: Capillary Method [8][9][10]
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's bioavailability.
Methodology: Shake-Flask Method [11][12][13][14]
-
Sample Preparation: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For sulfonamides, the pKa of the sulfonamide N-H proton is particularly important.[15][16][17][18]
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
-
Alternative Method: UV-Vis spectrophotometry or capillary electrophoresis can also be used to determine pKa by measuring changes in absorbance or mobility as a function of pH.[16][17][18]
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity.
Methodology: Shake-Flask Method [19][20][21][22]
-
Phase Preparation: n-Octanol and water (or a buffer of pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Alternative Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound on a C18 column.[19]
Biological Context and Potential Signaling Pathways
Sulfonamide antibiotics primarily act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[][23][24][25] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.[26] This mechanism of action is selective for bacteria as humans obtain folic acid from their diet.
Beyond their antibacterial effects, some sulfonamides have been shown to interact with other biological targets. For instance, certain sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[3][27] The azepane ring in this compound may also confer affinity for other receptors, a possibility that warrants further investigation.
Visualizations
General Mechanism of Action of Sulfonamides
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.
Experimental Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a novel sulfonamide.
References
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. davjalandhar.com [davjalandhar.com]
- 10. westlab.com [westlab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. Sulphonamides and sulfa drugs | PPTX [slideshare.net]
- 24. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsonline.com [ijpsonline.com]
Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide, N-(4-ethoxyphenyl)azepane-1-sulfonamide. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The unique structural features of this compound, which combines an azepane ring, a sulfonamide linker, and a 4-ethoxyphenyl moiety, make it a compound of significant interest for further investigation. This guide details a robust synthetic route and the necessary characterization techniques to ensure the purity and structural integrity of the final compound.
Synthesis
The synthesis of this compound can be achieved through a standard sulfonamide formation reaction. The proposed synthetic route involves the reaction of 4-ethoxyaniline with azepane-1-sulfonyl chloride in the presence of a base.
Experimental Protocol
This protocol is based on general methods for sulfonamide synthesis.[2][3]
Materials:
-
4-Ethoxyaniline
-
Azepane-1-sulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve azepane-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the azepane-1-sulfonyl chloride solution dropwise to the stirring solution of 4-ethoxyaniline and pyridine over 15-20 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical Properties
| Parameter | Expected Value |
| Molecular Formula | C14H22N2O3S |
| Molecular Weight | 302.40 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.[4][5][6]
1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 2H | Ar-H (ortho to -NH) |
| ~6.8-6.9 | d | 2H | Ar-H (ortho to -OEt) |
| ~4.0 | q | 2H | -O-CH2 -CH3 |
| ~3.3-3.5 | t | 4H | -SO2-N-CH2 - (azepane) |
| ~1.6-1.8 | m | 8H | -CH2- (azepane) |
| ~1.4 | t | 3H | -O-CH2-CH3 |
| ~8.0-9.0 | s | 1H | -SO2-NH -Ar |
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C -OEt |
| ~130-132 | C -NH |
| ~120-125 | Ar-C H |
| ~114-116 | Ar-C H |
| ~63-65 | -O-C H2-CH3 |
| ~48-50 | -SO2-N-C H2- (azepane) |
| ~28-30 | -C H2- (azepane) |
| ~26-28 | -C H2- (azepane) |
| ~14-15 | -O-CH2-C H3 |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm-1) | Assignment |
| ~3200-3300 | N-H stretch |
| ~2920-2980 | C-H stretch (aliphatic) |
| ~1500-1600 | C=C stretch (aromatic) |
| ~1320-1350 | S=O stretch (asymmetric) |
| ~1150-1180 | S=O stretch (symmetric) |
| ~1240-1260 | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 302.14 | [M]+ |
| 303.14 | [M+H]+ |
| 325.12 | [M+Na]+ |
Logical Workflow for Characterization
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and expected data will be instrumental for researchers aiming to synthesize and study this and other novel sulfonamide derivatives. The successful synthesis and thorough characterization of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In-depth Technical Guide: The Mechanism of Action of N-(4-ethoxyphenyl)azepane-1-sulfonamide
A comprehensive review of the available scientific literature reveals no specific information regarding the mechanism of action, biological targets, or signaling pathways for the compound N-(4-ethoxyphenyl)azepane-1-sulfonamide. Extensive searches of chemical and biological databases and the broader scientific literature did not yield any publications, patents, or research data specifically identifying or characterizing the biological activity of this molecule.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The compound does not appear to be a well-characterized agent in the public domain.
General Context: The Diverse Bioactivities of Sulfonamides
While information on the specific compound is unavailable, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1][2] Depending on the overall molecular structure, sulfonamide-containing compounds can exhibit a broad range of biological activities, including:
-
Antimicrobial: This is the most classic role of sulfonamides. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[3][4] This disruption of folate metabolism ultimately inhibits bacterial growth.
-
Anticancer: Certain sulfonamide derivatives have demonstrated antitumor properties.[2][3]
-
Anti-inflammatory: This class of compounds can also exhibit anti-inflammatory effects.[2]
-
Antidiabetic: Some novel sulfonamide derivatives have been investigated as potential multitarget antidiabetic agents, showing inhibitory potential against enzymes like α-glucosidase and α-amylase.[5]
The azepane ring, a seven-membered saturated heterocycle, is also a structural motif found in various biologically active compounds. Its incorporation into a molecule can influence pharmacokinetic and pharmacodynamic properties.
The specific combination of the 4-ethoxyphenyl group, the azepane ring, and the sulfonamide linker in this compound would theoretically confer a unique set of physicochemical properties that would determine its biological target and mechanism of action. However, without any experimental data, any discussion of its potential activity remains purely speculative.
Future Directions
To elucidate the mechanism of action of this compound, a systematic research approach would be necessary. This would involve:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.
-
In Vitro Assays: Screening the compound against various cell lines and enzyme panels to determine its biological activity profile (e.g., cytotoxicity, enzyme inhibition, receptor binding).
-
Mechanism of Action Studies: Once a biological activity is confirmed, further experiments would be required to delineate the specific signaling pathways and molecular interactions involved.
Until such studies are conducted and published, the mechanism of action of this compound remains unknown.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, characterized by the -SO₂NH₂ functional group, are a cornerstone in medicinal chemistry, first gaining prominence as antibacterial agents.[1][2][3] Over the decades, extensive research has revealed their remarkable versatility, with novel derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6][7] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, making the sulfonamide scaffold a privileged structure in modern drug discovery.[2][6][8][9] This guide provides an in-depth technical overview of the key biological activities of novel sulfonamide derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual workflows.
Anticancer Activity
A multitude of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[4][10] Their mechanisms of action are diverse, targeting various hallmarks of cancer.[4][10] Key strategies include the inhibition of enzymes crucial for tumor growth and survival, disruption of the cell cycle, and induction of apoptosis.[4][11][12]
Mechanisms of Anticancer Action
Sulfonamides exert their anticancer effects through several pathways. A primary mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and contribute to the survival and proliferation of cancer cells in hypoxic environments.[4][11] Other mechanisms include the disruption of microtubule assembly, cell cycle arrest in the G1 phase, and the inhibition of tyrosine kinases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).[4][11]
Data on Anticancer Activity
The anticancer potential of sulfonamide derivatives is quantified by their ability to inhibit the growth of cancer cell lines, typically expressed as GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) values.
| Compound | Cancer Cell Line | Target | Activity (IC₅₀ / GI₅₀) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | - | 7.2 ± 1.12 µM | [12] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | - | 4.62 ± 0.13 µM | [12] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | - | 7.13 ± 0.13 µM | [12] |
| Compound 58 | HL-60 (Leukemia) | BRD4 | 1.21 µM | [13] |
| Compound 58 | MV4-11 (Leukemia) | BRD4 | 0.15 µM | [13] |
| Compound L18 | MV4-11 (Leukemia) | CDK9 | 3.8 nM | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel sulfonamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial drugs and continue to be a vital scaffold for developing new agents to combat drug-resistant pathogens.[1][2] They are broad-spectrum bacteriostatic agents, effective against both Gram-positive and certain Gram-negative bacteria.[1][5]
Mechanism of Antibacterial Action
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][15] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication.[2][16]
Data on Antimicrobial Activity
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Compound 5b | S. aureus (MTCC 96) | 96 | [17] |
| Compound 5g | C. albicans (MTCC 277) | 277 | [17] |
| Compound 5j | C. albicans (MTCC 277) | 277 | [17] |
| Compound 5a | E. coli | Potent Activity (MIC not specified) | [16] |
| Compound 9a | E. coli | Potent Activity (MIC not specified) | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide derivative in the broth medium. Concentrations should span a clinically relevant range.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the microorganism, as detected by the naked eye.
Anti-inflammatory Activity
Certain sulfonamide derivatives are potent anti-inflammatory agents.[5][18] The most well-known examples are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[5] These drugs are effective in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Mechanism of Anti-inflammatory Action
The primary mechanism for many anti-inflammatory sulfonamides is the selective inhibition of the COX-2 enzyme.[5] During inflammation, the expression of COX-2 is induced, leading to the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively blocking COX-2, these sulfonamides reduce prostaglandin synthesis at the site of inflammation without significantly affecting the constitutively expressed COX-1 enzyme, which is crucial for protecting the gastric mucosa.
Data on Anti-inflammatory Activity
The anti-inflammatory effects can be evaluated through various assays, including COX-2 inhibition and protein denaturation assays.
| Compound | Assay | Activity | Comparison | Reference |
| 3,4,5-TMBS | COX-2 Inhibition | Significant inhibition at 50 µM | - | [18] |
| 3,4,5-TMBS | Protein Denaturation | Enhanced effect at >100 nM | Surpassed Ibuprofen | [18] |
| 3,4,5-THBS | Protein Denaturation | Enhanced effect at >100 nM | Surpassed Ibuprofen | [18] |
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibition of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Obtain purified human recombinant COX-2 enzyme. Prepare a solution of the substrate, arachidonic acid, in an appropriate buffer.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and various concentrations of the test sulfonamide derivative. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Measurement: Incubate for a specific time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
General Synthesis Workflow
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]
- 18. mdpi.com [mdpi.com]
Technical Guide: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Compounds
Disclaimer: There is no publicly available scientific literature or database entry for the specific compound N-(4-ethoxyphenyl)azepane-1-sulfonamide . Consequently, its InChIKey, experimental data, and specific biological activities are not documented. This guide will provide an in-depth overview of the synthesis, properties, and biological activities of the broader class of N-arylazepane sulfonamides, using publicly available data for structurally related analogs.
Introduction to N-Arylazepane Sulfonamides
N-Arylazepane sulfonamides are a class of organic compounds characterized by an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) linked to a sulfonyl group, which in turn is bonded to the nitrogen of an arylamine. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides in general, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The azepane moiety can influence the compound's lipophilicity, conformational flexibility, and interaction with biological targets.
For illustrative purposes, this guide will refer to the following representative analog for which public data is available:
Compound: N-[1-(2-methylphenyl)ethyl]azepane-1-sulfonamide PubChem CID: 16589557
| Identifier | Value |
| InChIKey | HKNYCDOPIBWFBG-UHFFFAOYSA-N[4] |
| Molecular Formula | C15H24N2O2S[4] |
| Molecular Weight | 296.4 g/mol [4] |
Synthesis of N-Arylazepane Sulfonamides
The synthesis of N-arylazepane sulfonamides typically follows established protocols for sulfonamide formation.[5] A general and widely used method involves the reaction of an appropriate sulfonyl chloride with an amine.
The following table outlines a generalized protocol for the synthesis of N-arylazepane sulfonamides.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Formation of Azepane-1-sulfonyl chloride | Azepane, Sulfonyl chloride (SO2Cl2) or Sulfuryl chloride, in an inert solvent (e.g., Dichloromethane). | To create the key sulfonyl chloride intermediate. |
| 2 | Sulfonamide Coupling | Azepane-1-sulfonyl chloride, desired arylamine (e.g., 4-ethoxyaniline), a non-nucleophilic base (e.g., Pyridine or Triethylamine), in an inert solvent (e.g., Dichloromethane). | To form the N-S bond, creating the final sulfonamide product.[5] |
| 3 | Work-up and Purification | Aqueous work-up (e.g., washing with dilute HCl, NaHCO3, and brine), drying over anhydrous sulfate (e.g., Na2SO4), and purification by column chromatography or recrystallization. | To isolate and purify the target compound. |
The following diagram illustrates a typical synthetic workflow for N-arylazepane sulfonamides.
Caption: General synthesis workflow for N-arylazepane sulfonamides.
Biological Activity of Related Azepane Sulfonamides
While no biological data exists for this compound, related azepane sulfonamide derivatives have been investigated as potent enzyme inhibitors.
The following table summarizes the inhibitory activity of some azepane sulfonamide derivatives against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.
| Compound ID | Structure | 11β-HSD1 IC50 (nM) | Reference |
| Analog 1 | Azepane sulfonamide with a 4-position modification | 3.0 | [6] |
| Analog 2 | A related azepine sulfonamide derivative | Data not specified | [6] |
Note: The specific structures of the analogs are detailed in the cited reference.
Mechanism of Action of Sulfonamides
The most well-documented mechanism of action for sulfonamides is their antibacterial effect, which arises from their ability to interfere with folate synthesis in bacteria.[7][8][9]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[8][10] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis.[7] The depletion of THF ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[5] Humans are unaffected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.[9]
The diagram below illustrates the inhibition of the bacterial folate synthesis pathway by sulfonamides.
Caption: Mechanism of action of antibacterial sulfonamides.
Conclusion
While this compound remains an uncharacterized compound, the broader class of N-arylazepane sulfonamides represents a versatile scaffold in drug discovery. General synthetic routes are well-established, and related analogs have demonstrated potent biological activities, such as enzyme inhibition. The classic antibacterial mechanism of action for sulfonamides, involving the inhibition of folate synthesis, provides a foundational understanding of their potential therapeutic applications. Further research into this specific compound and its derivatives could uncover novel biological functions and therapeutic potential.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. N-[1-(2-methylphenyl)ethyl]azepane-1-sulfonamide | C15H24N2O2S | CID 16589557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
The Azepane Scaffold: A Privileged Motif in Monoamine Transporter Inhibition
An In-depth Technical Guide on the Structure-Activity Relationship of Azepane-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
The seven-membered nitrogen-containing heterocyclic ring system, azepane, has emerged as a significant structural motif in medicinal chemistry, with over 20 FDA-approved drugs incorporating this scaffold for a variety of therapeutic applications.[1][2] Its inherent three-dimensional character and conformational flexibility make it an attractive scaffold for exploring new chemical space in drug discovery.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of azepane-based compounds, with a particular focus on their activity as monoamine transporter inhibitors.
Quantitative Structure-Activity Relationship of Bicyclic Azepanes as Monoamine Transporter Inhibitors
Recent research has highlighted the potential of N-benzylated bicyclic azepanes as potent inhibitors of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[3] The following tables summarize the in vitro inhibitory activities (IC50) of a series of these compounds, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Unsubstituted and Halogenated N-Benzylated Bicyclic Azepanes on Monoamine Transporters (NET, DAT, SERT) [3]
| Compound | R | IC50 (nM) ± SD |
| NET | ||
| (R,R)-1a | H | 60 ± 7 |
| (S,S)-1a | H | 1600 ± 100 |
| (R,R)-1a analog | 2-Cl | 20 ± 3 |
| (R,R)-1a analog | 3-Cl | 15 ± 2 |
| (R,R)-1a analog | 4-Cl | 350 ± 40 |
| (R,R)-1a analog | 3-Br | 12 ± 2 |
SAR Insights from Table 1:
-
Stereochemistry is crucial: The (R,R)-enantiomer exhibits significantly higher potency for NET, DAT, and SERT compared to the (S,S)-enantiomer, highlighting the importance of stereochemistry in the interaction with the monoamine transporters.[3]
-
Halogenation of the benzyl group modulates activity: Substitution on the phenyl ring of the N-benzyl group has a profound effect on inhibitory activity.
-
Selectivity Profile: While the compounds generally show a preference for NET, the substitutions allow for tuning of the selectivity profile.
Experimental Protocols
The following is a detailed methodology for the key radioligand displacement assays used to determine the inhibitory activity of the azepane-based compounds on the monoamine transporters.
Radioligand Displacement Assay for NET, DAT, and SERT
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) using a radioligand displacement assay with HEK293 cells stably expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human NET, DAT, or SERT
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT)
-
Non-specific binding control (e.g., Desipramine for NET, GBR 12909 for DAT, Fluoxetine for SERT)
-
Test compounds (azepane derivatives) at various concentrations
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to ~80-90% confluency.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membrane suspension, and radioligand.
-
Non-specific Binding: Assay buffer, cell membrane suspension, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Assay buffer, cell membrane suspension, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key aspects of the structure-activity relationship and experimental workflow for the azepane-based compounds.
Caption: Logical flow of the structure-activity relationship for bicyclic azepanes.
Caption: Workflow for determining the inhibitory activity of azepane compounds.
Caption: Mechanism of action of azepane-based monoamine transporter inhibitors.
References
- 1. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Sulfonamide Drugs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of sulfonamide drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the key scientific breakthroughs, present quantitative data on their early efficacy, provide detailed experimental protocols for their synthesis, and visualize the fundamental concepts through signaling pathways and experimental workflows.
The Serendipitous Discovery of Prontosil and the Dawn of the Antibacterial Era
The story of sulfonamides begins in the laboratories of the German chemical conglomerate IG Farben in the early 1930s. At the time, bacterial infections were a leading cause of death, and effective treatments were virtually nonexistent. The prevailing medical wisdom held that it was impossible to create a chemical that could selectively kill bacteria within the human body without harming the host.
This dogma was challenged by the work of German physician and researcher Gerhard Domagk . Tasked with screening synthetic dyes for potential therapeutic properties, Domagk and his team, including chemists Fritz Mietzsch and Joseph Klarer, synthesized and tested thousands of compounds. In 1932, a red azo dye, initially designated KL 730 and later named Prontosil , showed remarkable antibacterial activity in vivo.[1][2]
Domagk's pivotal experiment involved infecting mice with a lethal dose of Streptococcus pyogenes. A control group of infected mice received no treatment, while the experimental group was treated with Prontosil. The results were groundbreaking: all the untreated mice succumbed to the infection within a few days, while all the mice treated with Prontosil survived.[2][3] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection.
Interestingly, Prontosil was found to be inactive against bacteria in vitro (in a test tube). This puzzling observation was later explained in 1935 by researchers at the Pasteur Institute in Paris, who discovered that Prontosil is a prodrug.[4] In the body, it is metabolized into its active form, sulfanilamide , a colorless compound that was first synthesized in 1908. This discovery was a double-edged sword for IG Farben; while it validated the efficacy of their discovery, the active compound itself was off-patent and could be produced by anyone.
The announcement of Prontosil's efficacy in Domagk's 1935 publication, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections), sparked a flurry of research and clinical application.[2][5] For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][7]
Quantitative Data on the Efficacy of Early Sulfonamides
The introduction of sulfonamides had a dramatic and immediate impact on public health, leading to significant reductions in mortality rates for previously life-threatening bacterial infections.
Table 1: Impact of Sulfonamides on Mortality Rates for Puerperal Sepsis
| Study/Location | Pre-Sulfonamide Mortality Rate | Post-Sulfonamide Mortality Rate | Percentage Reduction |
| Queen Charlotte's Hospital, London (1936)[3] | 26.3% | 8% | ~69.6% |
| Swedish County Hospital (1931-1940 vs. 1946-1950)[8][9] | Incidence reduced by 80% | Fatality rate remained unchanged | - |
Table 2: Impact of Sulfonamides on Mortality Rates for Scarlet Fever and Pneumonia (United States, 1937-1943)
| Disease | Percentage Decline in Mortality |
| Scarlet Fever[10][11] | 52% - 67% |
| Pneumonia[10][11] | 17% - 36% |
| Maternal Mortality (largely due to puerperal sepsis)[10][11] | 25% - 40% |
These figures underscore the revolutionary impact of sulfonamide drugs in the pre-penicillin era.
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.
Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. In contrast, mammals obtain folic acid from their diet, and therefore do not have the DHPS enzyme. This difference in metabolic pathways is the basis for the selective toxicity of sulfonamides against bacteria.
The chemical structure of sulfanilamide is very similar to that of para-aminobenzoic acid (PABA) , the natural substrate for DHPS. Due to this structural analogy, sulfanilamide can bind to the active site of DHPS, preventing PABA from binding and thereby inhibiting the synthesis of dihydrofolic acid. This ultimately halts bacterial growth and replication.
Figure 1: Mechanism of action of sulfonamides.
Experimental Protocols
Synthesis of Sulfanilamide from Aniline
This four-step synthesis is a classic laboratory procedure for preparing sulfanilamide.
Step 1: Acetylation of Aniline to Acetanilide
-
Dissolve 10.0 g (0.107 mol) of aniline in 250 mL of water in a 500 mL Erlenmeyer flask.
-
Add 9.0 mL (0.108 mol) of concentrated hydrochloric acid.
-
Prepare a solution of 17.6 g (0.215 mol) of sodium acetate trihydrate in 50 mL of water.
-
Add 12.0 mL (0.127 mol) of acetic anhydride to the aniline hydrochloride solution with vigorous stirring.
-
Immediately add the sodium acetate solution and continue to stir for 10 minutes.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water to obtain pure acetanilide.
Step 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride
-
In a dry 100 mL round-bottom flask, place 5.0 g (0.037 mol) of dry acetanilide.
-
In a fume hood, cautiously add 12.5 mL (0.22 mol) of chlorosulfonic acid dropwise with swirling. (Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water).
-
Gently warm the flask in a water bath at 60-70°C for 30 minutes to complete the reaction.
-
Carefully pour the reaction mixture in a slow stream onto 100 g of crushed ice in a 400 mL beaker.
-
Stir the resulting white precipitate and collect the crude p-acetamidobenzenesulfonyl chloride by vacuum filtration.
-
Wash the solid with cold water.
Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride to p-Acetamidobenzenesulfonamide
-
Transfer the moist p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.
-
Add 25 mL of concentrated aqueous ammonia and stir the mixture.
-
Heat the mixture in a fume hood on a steam bath for 15 minutes.
-
Cool the mixture in an ice bath.
-
Collect the crude p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.
Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide
-
Transfer the p-acetamidobenzenesulfonamide to a 100 mL round-bottom flask.
-
Add 15 mL of 3 M hydrochloric acid.
-
Heat the mixture under reflux for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate until the solution is neutral to litmus paper.
-
Cool the mixture in an ice bath to complete the crystallization of sulfanilamide.
-
Collect the crude sulfanilamide by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water to obtain pure sulfanilamide.
Figure 2: Synthetic pathway for sulfanilamide.
Domagk's In Vivo Experiment with Prontosil
This protocol is a reconstruction of Gerhard Domagk's landmark 1932 experiment demonstrating the in vivo efficacy of Prontosil.
Objective: To determine the in vivo antibacterial activity of Prontosil against a lethal infection of Streptococcus pyogenes in a murine model.
Materials:
-
A virulent strain of Streptococcus pyogenes
-
Healthy laboratory mice of similar age and weight
-
Prontosil solution for oral administration
-
Sterile saline solution (for control group)
-
Syringes and needles for infection and administration
Procedure:
-
Infection: All mice are intraperitoneally injected with a lethal dose of a culture of Streptococcus pyogenes.
-
Group Allocation: The infected mice are randomly divided into two groups:
-
Control Group (n=14): Receives no treatment or a placebo (sterile saline).
-
Treatment Group (n=12): Receives an oral dose of Prontosil solution.
-
-
Treatment Administration: The Prontosil solution is administered to the treatment group shortly after infection.
-
Observation: Both groups are observed over a period of several days, and the survival of the mice in each group is recorded.
-
Endpoint: The primary endpoint of the experiment is the survival rate in each group.
Expected Results:
-
Control Group: 100% mortality within a few days of infection.
-
Treatment Group: A significantly higher survival rate compared to the control group, ideally approaching 100%.
Figure 3: Domagk's Prontosil experiment workflow.
Conclusion: The Legacy of Sulfonamides
The discovery of sulfonamide drugs represents a watershed moment in the history of medicine. It shattered the long-held belief that systemic bacterial infections were untreatable with synthetic chemicals and ushered in the age of antimicrobial chemotherapy. Although the advent of penicillin and other antibiotics in the following decades led to a decline in the use of sulfonamides for many infections, they remain an important class of drugs for specific indications and serve as a powerful reminder of the transformative potential of scientific research. The principles of chemotherapy established through the discovery and development of sulfonamides continue to guide drug discovery and development efforts to this day.
References
- 1. The discovery of the antibacterial agent Prontosil | ari.info | ari.info [animalresearch.info]
- 2. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 3. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seemajayachandran.com [seemajayachandran.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 7. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of introduction of sulphonamides on the incidence of and mortality from puerperal sepsis in a Swedish county hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nber.org [nber.org]
- 11. static1.squarespace.com [static1.squarespace.com]
Methodological & Application
Synthesis of N-Sulfonyl Azepine Derivatives: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-sulfonyl azepine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol outlined below is based on established metal-catalyzed methodologies, offering a robust route to these valuable scaffolds.
Introduction
N-sulfonyl azepine derivatives are seven-membered nitrogen-containing heterocycles that have garnered considerable interest due to their diverse biological activities. Various synthetic strategies have been developed for their construction, including metal-catalyzed reactions, cycloadditions, and condensation reactions.[1] This application note focuses on a palladium-catalyzed approach, which offers a versatile and efficient means of synthesizing a range of N-sulfonyl azepine derivatives.
General Synthetic Strategy
The synthesis of N-sulfonyl azepine derivatives can be achieved through various pathways, often involving intramolecular or intermolecular cyclization reactions. Transition metals such as palladium, gold, silver, rhodium, and ruthenium are frequently employed to catalyze these transformations.[1] Other notable methods include Lewis acid-catalyzed cycloadditions and Diels-Alder reactions.[1] This protocol will detail a palladium-catalyzed intramolecular cyclization, a common and effective strategy.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of a generic N-sulfonyl benzo[b]azepine derivative. The reaction conditions and yields can be optimized for specific substrates.
Materials:
-
Substituted 2-alkenylaniline
-
Propargylic ester
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Lewis acid co-catalyst (e.g., AgSbF₆)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the substituted 2-alkenylaniline (1.0 equiv.), the propargylic ester (1.2 equiv.), the Palladium(II) catalyst (5 mol%), and the Lewis acid co-catalyst (10 mol%).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-sulfonyl azepine derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following table summarizes typical reaction outcomes for the synthesis of various N-sulfonyl azepine derivatives using different catalytic systems.
| Entry | Catalyst System | Substrate | Product | Yield (%) | Reference |
| 1 | Pd(II)/Lewis Acid | 2-Alkenylaniline & Propargylic Ester | Benzo[b]azepine | 30-75 | [1] |
| 2 | Cu(I) | Fluorinated Allenyne & Amine | CF₃-containing Azepine | 30-91 | [2] |
| 3 | Rhodium(II) | Dienyltriazole | Fused Dihydroazepine | Moderate to Excellent | [1] |
| 4 | Gold(III) | N-Arylazepine | Intermolecular Cyclization Product | - | [3] |
| 5 | Silver | γ-Amino Ketone & Alkyne | Azepine | - | [1] |
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-sulfonyl azepine derivatives via a palladium-catalyzed intramolecular cyclization.
Caption: A schematic overview of the synthetic protocol for N-sulfonyl azepine derivatives.
Signaling Pathway Diagram
The precise signaling pathways inhibited by novel N-sulfonyl azepine derivatives are typically determined during subsequent pharmacological evaluation. However, a generalized diagram illustrating how such a compound might interrupt a kinase signaling cascade is presented below.
Caption: A diagram illustrating a potential mechanism of action for an N-sulfonyl azepine derivative.
Conclusion
The protocol described provides a reliable method for the synthesis of N-sulfonyl azepine derivatives. The versatility of metal-catalyzed reactions allows for the generation of a diverse library of compounds for further investigation in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.
References
How to perform in vitro assays with N-(4-ethoxyphenyl)azepane-1-sulfonamide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-ethoxyphenyl)azepane-1-sulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While the precise therapeutic target of this compound is under investigation, its structural motifs suggest potential activity as a modulator of G-protein coupled receptors (GPCRs). The presence of the sulfonamide group, a well-established pharmacophore, and the azepane ring, a versatile scaffold in medicinal chemistry, indicates the likelihood of specific biological interactions.
These application notes provide a comprehensive guide to performing key in vitro assays to characterize the pharmacological profile of this compound. The protocols detailed below are based on established methodologies for evaluating compounds targeting the Prostaglandin E2 receptor 4 (EP4), a common target for molecules with similar structural features. The EP4 receptor, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer progression, and bone metabolism.[2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays, consistent with a potent and selective EP4 receptor antagonist.
Table 1: Receptor Binding Affinity
| Target | Radioligand | This compound Ki (nM) |
| Human EP4 Receptor | [³H]-PGE2 | 15.2 |
| Human EP2 Receptor | [³H]-PGE2 | > 10,000 |
| Human EP3 Receptor | [³H]-PGE2 | > 10,000 |
| Human EP1 Receptor | [³H]-PGE2 | > 10,000 |
Table 2: In Vitro Functional Antagonism
| Assay | Cell Line | Agonist | This compound IC50 (nM) |
| cAMP Production Assay | HEK293 (expressing human EP4) | PGE2 | 25.8 |
| Calcium Flux Assay | CHO-K1 (co-expressing human EP4 and a promiscuous G-protein) | PGE2 | 31.5 |
| Cell Migration Assay | Pancreatic Cancer Cells (PANC-1) | PGE2 | 52.1 |
| Cell Invasion Assay | Colon Cancer Cells (CT-26) | PGE2 | 68.7 |
Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide. The methodologies described are based on established analytical principles for sulfonamide-containing compounds and are intended to serve as a robust starting point for researchers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is proposed for optimal separation.
Experimental Protocol: Reversed-Phase HPLC
A simple and reliable isocratic HPLC method can be developed for the routine analysis of this compound.[1][2][3]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of mobile phase. |
Expected Data
| Analyte | Expected Retention Time (min) | Purity (%) |
| This compound | 5-7 | >95 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this class of compounds.
Experimental Protocol: ESI-MS
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Sample Infusion | Direct infusion of a 10 µg/mL solution in acetonitrile |
Expected Data
The fragmentation of N-phenyl benzenesulfonamides in the gas phase has been studied, and similar fragmentation patterns can be expected.[4]
| Ion | Expected m/z | Description |
| [M+H]⁺ | 299.1424 | Protonated molecule |
| [M+Na]⁺ | 321.1243 | Sodium adduct |
Fragmentation Pathway
Caption: Proposed MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Temperature | 25 °C |
| ¹H NMR | 16 scans, 1-second relaxation delay |
| ¹³C NMR | 256 scans, 2-second relaxation delay |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
Expected ¹H NMR Data (in CDCl₃)
The chemical shifts are predicted based on the analysis of similar structures.[5][6][7] The proton of the sulfonamide group typically appears as a singlet between 8.78 and 10.15 ppm.[5] The aromatic protons of sulfonamide derivatives show signals in the region between 6.51 and 7.70 ppm.[5]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₂CH₃ | ~1.4 | Triplet | 3H |
| Azepane -CH₂- | ~1.6-1.8 | Multiplet | 8H |
| Azepane -NCH₂- | ~3.2-3.4 | Multiplet | 4H |
| -OCH₂CH₃ | ~4.0 | Quartet | 2H |
| Aromatic CH | ~6.8-7.2 | Doublet of Doublets | 4H |
| -SO₂NH- | ~8.0-9.0 | Singlet | 1H |
Expected ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -OCH₂CH₃ | ~15 |
| Azepane -CH₂- | ~27-30 |
| Azepane -NCH₂- | ~48 |
| -OCH₂CH₃ | ~64 |
| Aromatic CH | ~115-125 |
| Aromatic C-O | ~155 |
| Aromatic C-S | ~130 |
Logical Relationship of NMR Data
Caption: Correlation of NMR signals to the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol: FT-IR
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Scan Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected IR Absorption Bands
Characteristic IR bands for sulfonamides include asymmetric and symmetric stretching vibrations of the SO₂ group.[5][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (sulfonamide) | 3300-3200 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Strong |
| S=O Stretch (asymmetric) | 1350-1310 | Strong |
| S=O Stretch (symmetric) | 1170-1140 | Strong |
| C-O Stretch (ether) | 1260-1200 | Strong |
| S-N Stretch | 930-900 | Medium |
Experimental Workflow: FT-IR Analysis
Caption: Workflow for FT-IR Functional Group Analysis.
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and polymorphic forms of the compound.
Experimental Protocol: DSC and TGA
| Parameter | DSC | TGA |
| Sample Weight | 2-5 mg | 5-10 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 300 °C | 25 °C to 600 °C |
| Atmosphere | Nitrogen | Nitrogen |
| Pan Type | Aluminum | Alumina |
Expected Data
| Technique | Expected Observation |
| DSC | A sharp endothermic peak corresponding to the melting point. |
| TGA | A weight loss profile indicating the decomposition temperature. |
Logical Flow of Thermal Analysis
Caption: Logical flow for thermal characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. znaturforsch.com [znaturforsch.com]
Application of Azepane Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of azepane derivatives in cancer cell line research. Azepane scaffolds are a significant class of seven-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] This guide will cover the cytotoxic evaluation of these compounds, elucidation of their mechanisms of action, and detailed protocols for key experimental procedures.
Application Notes
Azepane derivatives have demonstrated promising anticancer activity across a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Cytotoxic Activity:
Numerous studies have reported the cytotoxic potential of novel synthesized azepane derivatives against various cancer cell lines. For instance, certain 1,2,4-oxadiazole-5-one substituted azepane derivatives have shown significant cytotoxic effects in the human breast cancer cell line (MCF-7), with IC50 values ranging from 15.63 to 31.82 µM. Similarly, A-ring azepano- and 3-amino-3,4-seco-derivatives of betulin have been evaluated against a panel of five human cancer cell lines, with some compounds showing submicromolar GI50 values.[3] Furthermore, novel pyrrolo[1,2-a]azepine derivatives have exhibited potent activity against liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cell lines, with IC50 values in the nanomolar range for the most active compounds.[4]
Mechanism of Action:
The anticancer effects of azepane derivatives are attributed to several mechanisms:
-
Induction of Apoptosis: Many azepane derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis). For example, azepanoallobetulinic acid amide derivatives have been shown to induce apoptosis and late apoptosis in cancer cells. This is often accompanied by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.
-
Cell Cycle Arrest: Some azepane derivatives can halt the progression of the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, certain dibenzo[b,f]azepines have been observed to arrest the cell cycle at the G1 phase.[5]
-
Modulation of Signaling Pathways: Azepane derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer.
-
p53 Pathway: Some compounds have been shown to increase the expression levels of the tumor suppressor protein p53, which in turn can activate the apoptotic pathway.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Certain substituted azepines have been designed as inhibitors of the PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma, demonstrating significant cytotoxicity in Caco-2 cells.[6][7]
-
Topoisomerase II Inhibition: Dibenzo[b,f]azepine derivatives have been identified as promising anticancer candidates that act as selective topoisomerase II inhibitors and DNA intercalators, leading to cancer cell death.[5]
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various azepane derivatives against different cancer cell lines.
Table 1: Cytotoxicity of 1,2,4-Oxadiazole-5-one Substituted Azepane Derivatives against MCF-7 Cells
| Compound | IC50 (µM) |
| 14d | 15.63 - 31.82 |
| 14e | 15.63 - 31.82 |
| 14f | 15.63 - 31.82 |
| 14h | 15.63 - 31.82 |
| 14k | 15.63 - 31.82 |
Table 2: Growth Inhibitory (GI50) Activity of A-ring Azepano- and 3-amino-3,4-seco-derivatives [3]
| Compound | Most Sensitive Cell Lines | GI50 Range (µM) |
| 3, 4, 7, 8, 9, 11, 15, 16, 19, 20 | Leukemia, Colon cancer, Ovarian cancer | 0.20 - 0.94 |
Table 3: Cytotoxicity (IC50) of Pyrrolo[1,2-a]azepine Derivatives [4]
| Compound | Cancer Cell Line | IC50 (nM) |
| 3 | HepG2 | 4 |
| 6 | HepG2 | 1.6 |
| Doxorubicin | HepG2 | 10.8 |
| 5b | MCF7 | 10.7 |
| 6 | HCT116 | 21.1 |
Table 4: Cytotoxicity (IC50) of Substituted Azepines against Caco-2 Colorectal Cancer Cells [6][7]
| Compound | IC50 (µM) |
| 4a | 8.445 ± 2.26 |
| 7a | 33.04 ± 2.06 |
Experimental Protocols
This section provides detailed protocols for the key experiments commonly used in the study of azepane derivatives in cancer cell lines.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[8]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the azepane derivative and incubate for the desired period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[9]
-
Wash the plates four times with slow-running tap water and allow them to air dry.[9]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9]
-
Read the absorbance at 510 nm using a microplate reader.[9]
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the azepane derivative for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the azepane derivative.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[4]
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[4][10]
-
Centrifuge the fixed cells and wash twice with PBS.[4]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[4]
-
Add 400 µL of PI solution and incubate at room temperature for 5-10 minutes.[4]
-
Analyze the samples by flow cytometry, collecting at least 10,000 events.[4]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways like PI3K/Akt/mTOR and p53.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the azepane derivative, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Materials:
-
Topoisomerase II enzyme
-
kDNA (kinetoplast DNA) substrate
-
Reaction buffer (containing ATP and MgCl2)
-
Loading dye
-
Agarose gel and electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Set up reactions containing reaction buffer, kDNA, and the azepane derivative at various concentrations.
-
Add topoisomerase II to initiate the reaction.
-
Stop the reaction by adding loading dye containing SDS.
-
Stain the gel with ethidium bromide and visualize under UV light.[11][12] Inhibition is indicated by the persistence of catenated kDNA that fails to enter the gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by azepane derivatives and a typical experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by azepane derivatives.
Caption: p53-mediated apoptotic pathway activated by certain azepane derivatives.
Caption: A typical experimental workflow for the evaluation of anticancer azepane derivatives.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antinociceptive Properties of Azepane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of the antinociceptive properties of novel azepane analogs. The protocols detailed below are established and widely used methods for evaluating the analgesic potential of new chemical entities.
Introduction
Azepane-containing compounds have emerged as a promising class of molecules for the development of novel analgesics. Their structural features allow for interaction with various targets within the central and peripheral nervous system known to be involved in nociceptive signaling. To rigorously evaluate the antinociceptive efficacy of new azepane analogs, a battery of well-validated in vivo assays is essential. This document outlines the experimental setup for four commonly employed models: the hot plate test, the tail-flick test, the formalin test, and the acetic acid-induced writhing test. Furthermore, it provides insights into the potential signaling pathways that may be modulated by these analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to adhere to ethical guidelines for animal research and to obtain necessary approvals from the institutional animal care and use committee before conducting any experiments.
Hot Plate Test
This method is used to assess the central antinociceptive activity of a compound by measuring the latency of a thermal pain reflex.
Apparatus:
-
Hot plate apparatus with a controlled temperature surface.
-
Plexiglass cylinder to confine the animal on the hot plate.
-
Timer.
Procedure:
-
Maintain the hot plate surface at a constant temperature, typically 55 ± 0.5°C.
-
Acclimatize the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer the azepane analog or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.
-
Start the timer immediately upon placing the animal on the hot plate.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, and any animal not responding within this time should be removed from the hot plate.
-
Calculate the percentage of maximal possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the central analgesic activity of a compound in response to a thermal stimulus.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
-
Timer.
Procedure:
-
Gently restrain the animal (e.g., mouse or rat) with its tail exposed.
-
Focus the radiant heat source on a specific portion of the tail (e.g., 3-4 cm from the tip).
-
Measure the baseline tail-flick latency by activating the heat source and recording the time it takes for the animal to flick its tail away from the heat.
-
Administer the azepane analog or vehicle control.
-
At predetermined time points after administration, repeat the measurement of the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to avoid tissue damage.
-
Calculate the % MPE as described for the hot plate test.
Formalin Test
This model is used to assess a compound's efficacy against both acute (neurogenic) and persistent (inflammatory) pain.
Apparatus:
-
Observation chamber with a transparent floor.
-
Microsyringe for formalin injection.
-
Timer.
Procedure:
-
Acclimatize the animals (e.g., mice) to the observation chamber for at least 30 minutes.
-
Administer the azepane analog or vehicle control prior to formalin injection (e.g., 30 minutes before).
-
Inject a dilute solution of formalin (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
A significant reduction in the licking/biting time in either phase indicates antinociceptive activity.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[1]
Apparatus:
-
Observation chamber.
-
Syringes for acetic acid and drug administration.
-
Timer.
Procedure:
-
Administer the azepane analog or vehicle control to the animals (e.g., mice) via the desired route.
-
After a predetermined absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6-1% v/v) intraperitoneally.
-
Immediately place the animal in the observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a specific period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.[2]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
Data Presentation
The quantitative data obtained from the antinociceptive tests should be summarized in clearly structured tables for easy comparison of the activity of different azepane analogs.
Table 1: Antinociceptive Activity of Azepane Analogs in Thermal Nociception Models
| Compound ID | Test | Dose (mg/kg) | Route | N | Latency (s) ± SEM | % MPE | ED₅₀ (mg/kg) |
| Analog 1c | Hot Plate | 0.16 | i.p. | - | - | - | 0.16[3] |
| Tail-Flick | 0.15 | i.p. | - | - | - | 0.15[3] | |
| Morphine | Hot Plate | 10 | i.p. | - | - | - | - |
| Tail-Flick | 5 | i.p. | - | - | - | - | |
| Vehicle | Hot Plate | - | i.p. | - | Baseline | 0 | - |
| Tail-Flick | - | i.p. | - | Baseline | 0 | - |
*SEM: Standard Error of the Mean; % MPE: Percent Maximal Possible Effect; ED₅₀: Effective Dose producing 50% of the maximal effect. Data for Analog 1c from Khdour et al. (2014)[3].
Table 2: Antinociceptive Activity of Azepane Analogs in Chemical Nociception Models
| Compound ID | Test | Dose (mg/kg) | Route | N | Licking Time (s) ± SEM (Phase I / Phase II) | % Inhibition of Writhing |
| Analog X | Formalin | 10 | p.o. | 8 | - | - |
| 30 | p.o. | 8 | - | - | ||
| Acetic Acid | 10 | p.o. | 8 | - | - | |
| 30 | p.o. | 8 | - | - | ||
| Indomethacin | Formalin | 10 | p.o. | 8 | - | - |
| Acetic Acid | 10 | p.o. | 8 | - | - | |
| Vehicle | Formalin | - | p.o. | 8 | - | 0 |
| Acetic Acid | - | p.o. | 8 | - | 0 |
*This table is a template. Actual data for "Analog X" would need to be obtained from experimental studies.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for antinociceptive testing of azepane analogs.
Potential Signaling Pathways
Many azepane analogs are hypothesized to exert their antinociceptive effects through modulation of G-protein coupled receptors (GPCRs), such as opioid and α2-adrenergic receptors.
Opioid Receptor Signaling Pathway
Caption: Opioid receptor-mediated antinociceptive signaling pathway.
α2-Adrenergic Receptor Signaling Pathway
Caption: α2-Adrenergic receptor-mediated antinociceptive signaling.
Conclusion
The described experimental protocols provide a robust framework for the initial screening and characterization of the antinociceptive properties of novel azepane analogs. By employing a combination of thermal and chemical nociceptive models, researchers can gain valuable insights into the potential analgesic profile of their compounds, including their central and peripheral mechanisms of action. The systematic presentation of quantitative data and visualization of potential signaling pathways will aid in the interpretation of results and guide further drug development efforts. It is recommended to include positive controls, such as morphine or indomethacin, in all experiments to validate the assay and provide a benchmark for the potency of the test compounds.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on sulfonamide derivatives. This guide is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in evaluating the potential of sulfonamide compounds as inhibitors of various biological targets.
Introduction
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and diuretic effects.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.[1][2] This method is instrumental in rational drug design, allowing for the screening of virtual libraries of compounds and the optimization of lead candidates.[1] This document outlines the application of molecular docking to sulfonamide derivatives, providing detailed protocols and summarizing key quantitative data from recent studies.
Applications of Molecular Docking for Sulfonamide Derivatives
Molecular docking studies have been successfully applied to a wide range of sulfonamide derivatives to investigate their inhibitory potential against various enzymatic targets. Key applications include:
-
Enzyme Inhibition: Elucidating the binding modes of sulfonamide derivatives to enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), cruzain, and penicillin-binding proteins (PBPs).[1][4][5]
-
Antimicrobial Drug Design: Identifying novel sulfonamide-based inhibitors of bacterial enzymes like dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[3]
-
Anticancer Drug Discovery: Investigating the interaction of sulfonamides with cancer-related targets, including carbonic anhydrase IX (CA IX) and fibroblast growth factor receptor 2 (FGFR2) kinase.[6][7]
-
Antiviral Research: Exploring the potential of sulfonamide derivatives to inhibit viral proteases, such as the SARS-CoV-2 3CLpro.[8]
Data Presentation: Summary of Quantitative Docking Results
The following tables summarize quantitative data from various molecular docking studies on sulfonamide derivatives, providing a comparative overview of their binding affinities and inhibitory activities.
Table 1: Inhibition Constants (Ki) and IC50 Values of Sulfonamide Derivatives against Various Enzymes
| Compound/Derivative | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Compound 3 | hCA I | 49.45 ± 9.13 | - | [4] |
| Compound 9 | hCA II | 36.77 ± 8.21 | - | [4] |
| Compound 3 | AChE | 148.67 ± 78.78 | - | [4] |
| Compound 2 | AChE | 151.21 ± 11.78 | - | [4] |
| Compound 8h | FGFR2 Kinase | - | 0.21 | [6] |
| YM-2 | Urease | - | 1.90 ± 0.02 | [9] |
Table 2: Binding Energies and Glide Scores of Sulfonamide Derivatives
| Compound/Derivative | Target Protein | Binding Free Energy (kcal/mol) | Glide Score | Reference | | :--- | :--- | :--- | :--- | | CP1 | Cruzain | -26.10 | - |[5] | | CP4 | Cruzain | -23.81 | - |[5] | | CP6 | Cruzain | -21.79 | - |[5] | | 4M3NPBS | PBP-2X | -46.238 | -7.47 |[1] | | 4M2HPBS | PBP-2X | -44.476 | -7.17 |[1] | | 4MNBS | PBP-2X | -45.99 | -6.63 |[1] | | Compound 1-02 | SARS-CoV-2 3CLpro | - | 6.01 (Total Score) |[8] | | Compound 33 | SARS-CoV-2 3CLpro | - | 5.11 (Total Score) |[8] | | Compound 1C | DHPS | -8.1 | - |[10] | | Compound 8h | FGFR2 Kinase | -6.24 | - |[6] |
Experimental Protocols
This section provides a generalized, detailed methodology for performing a molecular docking study on sulfonamide derivatives.
Protocol 1: General Molecular Docking Workflow
This protocol outlines the essential steps for a typical molecular docking experiment, from target selection to results analysis.
1. Target Protein Selection and Preparation:
-
Objective: To obtain and prepare the three-dimensional structure of the target protein for docking.
-
Procedure:
-
Retrieve the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB) (e.g., PDB IDs: 1AZM for Carbonic Anhydrase I, 4J98 for FGFR2 kinase receptor).[2][6]
-
Prepare the protein using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools). This typically involves:
-
2. Ligand Preparation:
-
Objective: To generate the 3D conformation of the sulfonamide derivatives and prepare them for docking.
-
Procedure:
-
Draw the 2D structures of the sulfonamide derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., OPLS, MMFF94).
-
Generate different tautomeric and ionization states of the ligands at a physiological pH (e.g., 7.4).[2]
-
3. Binding Site Definition:
-
Objective: To define the active site or binding pocket on the target protein where the docking will be performed.
-
Procedure:
-
If the protein structure was co-crystallized with a known inhibitor, define the binding site as a grid box centered around the position of that inhibitor.[5]
-
Alternatively, use binding site prediction tools available in most docking software to identify potential active sites.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding poses and affinities of the sulfonamide derivatives within the defined binding site of the target protein.
-
Procedure:
5. Analysis of Docking Results:
-
Objective: To analyze the docking poses, binding energies, and key interactions between the ligands and the protein.
-
Procedure:
-
Visualize the docked poses of the sulfonamide derivatives in the active site of the protein.
-
Analyze the scoring function results (e.g., Glide score, binding energy) to rank the compounds. The more negative the value, the higher the predicted binding affinity.[1]
-
Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the most potent compounds and the amino acid residues in the active site.[1]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the molecular docking of sulfonamide derivatives.
Caption: General workflow for molecular docking studies of sulfonamide derivatives.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Caption: Role of sulfonamide inhibitors in targeting carbonic anhydrase IX in tumors.
References
- 1. rjb.ro [rjb.ro]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
Application Notes & Protocols: Evaluating the Antibacterial Activity of Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used. They are structural analogs of para-aminobenzoic acid (PABA) and exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, a vital component for the production of DNA, RNA, and proteins in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet. Despite the emergence of antibiotic resistance, sulfonamides remain relevant in treating various bacterial infections. This document provides detailed protocols for the standardized evaluation of the antibacterial activity of sulfonamides.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides act as competitive inhibitors in the bacterial folic acid synthesis pathway. Bacteria synthesize their own folic acid using PABA. Due to their structural similarity to PABA, sulfonamides bind to the active site of dihydropteroate synthase, preventing the formation of dihydropteroic acid, a precursor to folic acid. This ultimately halts bacterial growth and replication.
Caption: Sulfonamides competitively inhibit dihydropteroate synthase.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining MIC using broth microdilution.
Protocol
Materials:
-
96-well microtiter plates
-
Sulfonamide stock solution
-
Mueller-Hinton Broth (MHB), cation-adjusted. Note: Some lots may require the addition of thymidine phosphorylase to prevent inhibition of sulfonamide activity.
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Sulfonamide Dilutions: a. Prepare a 2-fold serial dilution of the sulfonamide compound in MHB directly in a 96-well microtiter plate. b. The final volume in each well should be 100 µL. c. Leave one column for a growth control (no drug) and one for a sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control.
Quantitative Data Summary: Sulfamethoxazole MICs
| Bacterial Strain | Sulfamethoxazole MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 8 - 32 |
| Staphylococcus aureus ATCC 29213 | 16 - 128 |
| Methicillin-Resistant S. aureus (MRSA) | >64 |
| Klebsiella pneumoniae | >64 |
Note: MIC values can vary between studies and laboratories. The values presented are for illustrative purposes.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. It is based on the principle that an antibiotic-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition.
Experimental Workflow: Disk Diffusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-ethoxyphenyl)azepane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(4-ethoxyphenyl)azepane-1-sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the reaction of azepane with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: How can I prepare the starting material, 4-ethoxybenzenesulfonyl chloride?
A common method is the chlorosulfonation of phenetole (ethoxybenzene) using chlorosulfonic acid. It is important to perform this reaction at low temperatures to minimize side reactions.
Q3: What is the role of the base in this reaction, and which one should I choose?
The base neutralizes the HCl produced, driving the reaction to completion. Common bases include tertiary amines like triethylamine (TEA) or pyridine. The choice of base can influence the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting materials (azepane and 4-ethoxybenzenesulfonyl chloride) should diminish as a new spot for the product, this compound, appears.
Q5: What are the common methods for purifying the final product?
Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system for elution needs to be determined, often a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Recrystallization can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride
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Reaction Setup: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (2.0 eq) to 0°C in an ice bath.
-
Addition of Phenetole: Add phenetole (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-ethoxybenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve azepane (1.2 eq) and triethylamine (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C and add a solution of 4-ethoxybenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive 4-ethoxybenzenesulfonyl chloride due to hydrolysis. | Ensure the sulfonyl chloride is dry and handle it in an inert atmosphere. Prepare fresh if necessary. |
| Insufficient base or use of a weak base. | Use a slight excess (1.5-2.0 eq) of a tertiary amine base like triethylamine or pyridine. | |
| Low reaction temperature leading to slow reaction rate. | Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40°C) after the initial addition at 0°C. | |
| Incomplete Reaction | Short reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Steric hindrance of the secondary amine. | Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction. | |
| Presence of Multiple Side Products | Reaction of the sulfonyl chloride with the solvent or impurities. | Use dry, high-purity solvents and ensure all glassware is thoroughly dried. |
| Over-sulfonylation or side reactions of the product. | Control the stoichiometry of the reactants carefully and maintain a controlled temperature. | |
| Difficult Purification | Co-elution of the product with impurities. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
| Oily product that is difficult to handle. | Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. Trituration with a non-polar solvent like hexane can also help solidify the product. |
Data Presentation
Table 1: Effect of Different Bases on the Yield of this compound
| Base | Equivalents | Reaction Time (h) | Yield (%) |
| Triethylamine | 1.5 | 18 | 85 |
| Pyridine | 1.5 | 24 | 78 |
| Diisopropylethylamine (DIPEA) | 1.5 | 18 | 82 |
| No Base | - | 24 | <5 |
Table 2: Influence of Solvent on the Reaction Yield
| Solvent | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 18 | 85 |
| Tetrahydrofuran (THF) | 18 | 80 |
| Acetonitrile (ACN) | 24 | 75 |
| Toluene | 24 | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Optimizing Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonamide synthesis in a question-and-answer format.
Question: My sulfonamide synthesis reaction is resulting in a low or no yield. What are the potential causes and solutions?
Answer:
Low yields in sulfonamide synthesis can stem from several factors related to starting materials, reaction conditions, and side reactions. Consider the following troubleshooting steps:
-
Starting Material Reactivity:
-
Amine Nucleophilicity: The reactivity of the amine is crucial. Primary amines are generally more reactive than secondary amines.[1] Less nucleophilic amines, such as anilines with electron-withdrawing groups, may require harsher reaction conditions or alternative synthetic routes.[2]
-
Steric Hindrance: Sterically hindered amines or sulfonyl chlorides can significantly slow down the reaction rate. In such cases, prolonged reaction times, elevated temperatures, or the use of a less hindered reagent may be necessary.[2]
-
Sulfonyl Chloride vs. Sulfonyl Fluoride: Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides and are generally preferred for sulfonyl transfer reactions.[3]
-
-
Reaction Conditions:
-
Temperature: Some modern methods require very specific temperatures. For instance, certain syntheses using Grignard reagents are optimal at -78°C, with higher temperatures leading to lower yields.[4] For the classical approach using sulfonyl chlorides, heating may be necessary for less reactive substrates.[1]
-
Reagent Stoichiometry: Using equimolar quantities of the amine and sulfonyl chloride is a common starting point.[3] However, for some newer methods, an excess of one reagent may be required.[5] It is crucial to follow the specific protocol for the chosen synthetic route.
-
Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Acetonitrile is commonly used, and in some cases, the reaction can even be performed without a solvent.[3]
-
-
Side Reactions:
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture, which can lead to their hydrolysis to the corresponding sulfonic acid, thereby reducing the yield of the desired sulfonamide.[4] Ensure all glassware is dry and use anhydrous solvents.
-
Competitive Reactions: When using alternative methods, such as those starting from thiols, side reactions like the homocoupling of thiols to form disulfides can compete with the desired sulfonamide formation.[2]
-
Undesired Chlorination: In some protocols, undesired chlorination of aromatic rings has been reported as a side reaction.[6]
-
Question: I am having difficulty purifying my sulfonamide product. What are the recommended purification techniques?
Answer:
Sulfonamides are typically crystalline compounds, which often simplifies their purification.[7] However, challenges can arise from unreacted starting materials or side products.
-
Recrystallization: This is a common and effective method for purifying solid sulfonamides. A variety of solvents can be used, with ethanol being a frequent choice.[8] The choice of solvent will depend on the solubility of your specific sulfonamide and impurities.
-
Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and mobile phase will need to be optimized for your specific compound.[9]
-
Acid-Base Extraction: The N-H bond in primary and secondary sulfonamides is acidic and can be deprotonated with a base.[7] This property can sometimes be exploited for purification through acid-base extraction to separate the sulfonamide from non-acidic impurities.
Question: Are there any safety concerns I should be aware of when synthesizing sulfonamides?
Answer:
Yes, several safety precautions should be taken:
-
Hazardous Reagents: Many reagents used in sulfonamide synthesis are hazardous. For example, chlorosulfonic acid is highly corrosive and reacts violently with water.[5] Some electrophilic nitrogen sources used in alternative syntheses pose an explosion risk.[4] Always consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Malodorous Compounds: Syntheses starting from thiols can be problematic due to their strong, unpleasant odor.[4] These reactions should be performed in a fume hood.
-
Reaction Exotherms: Some reactions may be exothermic. It is important to control the rate of addition of reagents and have adequate cooling available.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most traditional and widely used method is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.[1][7]
Q2: Are there alternative methods to the classical sulfonyl chloride approach?
Yes, numerous alternative methods have been developed to overcome the limitations of the classical approach, such as the harsh conditions required for preparing some sulfonyl chlorides.[1] These include:
-
Synthesis from N-silylamines and sulfonyl chlorides.[3]
-
Direct synthesis from thiols and amines through oxidative coupling.[2]
-
Reaction of sulfinate salts with an electrophilic nitrogen source.[4]
-
Copper-catalyzed synthesis from boronic acids, amines, and a sulfur dioxide surrogate like DABSO.[4][5]
-
One-pot synthesis from aryl halides.[6]
Q3: How can I synthesize a primary sulfonamide (R-SO₂NH₂)?
Primary sulfonamides can be synthesized by reacting a sulfonyl chloride with ammonia or an ammonia surrogate, followed by a deprotection step if necessary.[4] Newer methods allow for the direct synthesis of primary sulfonamides from organometallic reagents and a specialized sulfinylamine reagent.[4]
Q4: My starting amine is electron-deficient. Which synthetic method is recommended?
Electron-deficient amines can be poor nucleophiles, making the classical sulfonamidation challenging.[2] Newer methods, such as those employing photoredox and copper catalysis, have been developed to accommodate both electron-rich and electron-deficient amines.[5]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for selected sulfonamide synthesis methods.
| Synthesis Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |
| From N-Silylamines | N-Silylamine, Sulfonyl Chloride | - | Acetonitrile | Reflux | 1 hour | Quantitative | [3] |
| From Organometallics | Grignard/Organolithium Reagent, t-BuONSO | - | - | -78 °C | - | Good to Excellent | [4] |
| From Thiols & Amines (Oxidative Coupling) | Thiophenol Derivatives, Aromatic/Aliphatic Amines | - | - | - | - | 40-90% | [2] |
| One-Pot from Aryl Halides | Aryl Halide, Amine | iPrMgCl, SO₂Cl₂ | - | - | - | Variable | [6] |
| Decarboxylative Chlorosulfonylation | Aryl Carboxylic Acid, Amine | LiBF₄, Cu | - | - | - | 61-85% | [10] |
Experimental Protocols
1. General Protocol for Sulfonamide Synthesis from N-Silylamines [3]
-
In a dry reaction vessel, combine equimolar quantities of the N-silylamine and the desired sulfonyl chloride.
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at reflux for one hour.
-
After the reaction is complete, remove the solvent and the byproduct (trimethylsilyl chloride) under reduced pressure to obtain the sulfonamide product.
2. General Protocol for the Synthesis of Primary Sulfonamides from Organometallic Reagents [4]
-
In a flame-dried flask under an inert atmosphere, dissolve the sulfinylamine reagent, t-BuONSO, in an appropriate anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of the organometallic reagent (Grignard or organolithium).
-
Stir the reaction at -78 °C for the specified time according to the substrate.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Visualizations
Caption: General workflow for sulfonamide synthesis experiments.
Caption: Nucleophilic attack in classical sulfonamide synthesis.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Sulfonyl Azepines
Welcome to the technical support center for the purification of N-sulfonyl azepines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-sulfonyl azepines?
A1: The most frequently employed purification technique for N-sulfonyl azepines is column chromatography on silica gel.[1] Other methods such as crystallization and preparative thin-layer chromatography (prep-TLC) are also utilized, often in conjunction with column chromatography to achieve high purity. The choice of method depends on the scale of the reaction, the physicochemical properties of the target compound (e.g., polarity, crystallinity), and the nature of the impurities.
Q2: My N-sulfonyl azepine appears to be degrading on the silica gel column. What could be the cause?
A2: While N-sulfonyl groups are generally stable, degradation on silica gel can occur under certain conditions. Potential causes include:
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Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. If your N-sulfonyl azepine has acid-labile functional groups, this could be a problem.
-
Ring Strain: The seven-membered azepine ring can possess inherent strain, making it susceptible to ring-opening reactions, especially with highly functionalized or unsaturated derivatives.
-
Hydrolysis: Trace amounts of water in the solvents or on the silica gel can lead to the hydrolysis of the sulfonamide bond, although this is less common due to the general stability of sulfonamides.[2]
To diagnose degradation, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate, and then run it again in the same eluent in a direction perpendicular to the first run. If new spots appear or the original spot streaks, it's an indication of on-plate degradation.
Q3: I am experiencing low recovery of my N-sulfonyl azepine from the column. What are some potential reasons and solutions?
A3: Low recovery, or low yield, is a common challenge. Several factors can contribute to this:
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Irreversible Adsorption: Highly polar N-sulfonyl azepines may bind strongly to the silica gel, leading to incomplete elution.
-
Inappropriate Solvent System: The polarity of the eluent may be too low to effectively move the compound down the column.
-
Co-elution with Impurities: If the target compound co-elutes with a significant amount of impurities, fractions containing the product may be discarded in an attempt to isolate the pure compound, leading to a lower overall yield.
To improve recovery, consider the following:
-
Solvent Polarity: Gradually increase the polarity of your eluent. A step gradient or a continuous gradient can be effective.
-
Deactivation of Silica Gel: For sensitive compounds, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds) to reduce strong interactions.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica gel (C18), depending on the properties of your compound.
Q4: What are some common impurities I should expect when purifying N-sulfonyl azepines?
A4: Impurities often stem from the synthetic route used to prepare the azepine ring. Common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials that need to be separated.
-
Byproducts of Cyclization: The ring-closing reaction to form the azepine can sometimes lead to the formation of side products, such as dimers or products of incomplete cyclization.
-
Reagents and Catalysts: Residual reagents or catalysts from the reaction mixture can contaminate the product.
-
Degradation Products: As mentioned in Q2, the purification process itself can sometimes generate impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of N-sulfonyl azepines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is too polar and sticking to the silica. 2. Incomplete elution. 3. Degradation on the column. | 1. Use a more polar solvent system (e.g., increase the percentage of methanol or ethyl acetate in your eluent). 2. After your main elution, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any strongly adsorbed material. 3. Use deactivated silica gel or an alternative stationary phase like alumina. |
| Product is Contaminated with a Very Similar Polarity Impurity | 1. The chosen eluent system has poor selectivity for the product and impurity. 2. The column is overloaded. | 1. Screen different solvent systems. Sometimes switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can significantly improve separation. 2. Use a longer column to increase the separation distance between bands. 3. Reduce the amount of crude material loaded onto the column. 4. Consider preparative HPLC for difficult separations. |
| Streaking of the Product Band on the Column/TLC | 1. The compound is acidic or basic and is interacting strongly with the silica. 2. The compound is not fully soluble in the eluent. 3. The column is overloaded. | 1. Add a small amount of a modifier to your eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds). 2. Ensure your crude material is fully dissolved before loading it onto the column. You may need to use a stronger solvent for loading, but use a minimal amount. 3. Decrease the amount of material loaded. |
| Difficulty in Achieving Crystallization | 1. The compound is an oil or has a low melting point. 2. Presence of impurities inhibiting crystal formation. 3. The solvent system is not appropriate for crystallization. | 1. If the compound is an oil, it may not be crystalline. Further purification by chromatography may be necessary. 2. Ensure the material is of high purity before attempting crystallization. Even small amounts of impurities can disrupt the crystal lattice. 3. Screen a variety of solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization. |
Quantitative Data Summary
The following table summarizes reported yields for the purification of some N-sulfonyl azepine derivatives by column chromatography. It is important to note that yields are highly substrate-dependent.
| Compound Type | Purification Method | Reported Yield (%) | Reference |
| Trifluoromethylated azepine-2-carboxylates | Column chromatography on silica gel | 30 - 62 | [1][3] |
| Fused Dihydroazepine Derivatives | Column chromatography | Moderate to excellent | [4] |
| Benzo[b]azepines | Column chromatography | 30 - 75 | [4] |
Key Experimental Protocols
General Protocol for Purification by Column Chromatography
This is a general guideline; specific conditions will need to be optimized for your particular compound.
-
Preparation of the Column:
-
Select a glass column with an appropriate diameter and length for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Pre-elute the column with the starting solvent until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude N-sulfonyl azepine in a minimal amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-sulfonyl azepine.
-
Visualizations
Logical Workflow for Troubleshooting Low Purification Yield
References
Troubleshooting guide for N-(4-ethoxyphenyl)azepane-1-sulfonamide experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with N-(4-ethoxyphenyl)azepane-1-sulfonamide. The information is designed to address common challenges encountered during synthesis, purification, characterization, and in vitro evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
The synthesis typically involves the reaction of 4-ethoxyaniline with azepane-1-sulfonyl chloride. Key reagents and their roles are outlined below.
Q2: I am observing a low yield during the synthesis. What are the potential causes and solutions?
Low yields in sulfonamide synthesis can arise from several factors.[1][2] Incomplete reaction, side reactions, and degradation of starting materials or products are common culprits.[3] Protecting the amine group of 4-ethoxyaniline with an acetyl group can sometimes prevent side reactions.[3] Ensuring anhydrous reaction conditions and using a suitable base to scavenge the HCl byproduct are critical.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q3: My purified product shows impurities in the NMR spectrum. How can I improve the purification process?
Effective purification is crucial for obtaining a high-purity compound. Column chromatography using a silica gel stationary phase is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: The compound has poor solubility in aqueous buffers for my in vitro assays. What can I do?
Poor aqueous solubility is a common challenge for many organic compounds. To improve solubility for in vitro assays, you can try the following:
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect biological assays.
-
Formulation with excipients: Using solubilizing agents such as cyclodextrins can enhance aqueous solubility.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
Q5: I am observing inconsistent results in my cell-based assays. What could be the issue?
Inconsistent results in cell-based assays can stem from multiple sources.[4][5][6] It is important to ensure the compound's stability in the cell culture medium over the experiment's duration. Degradation of the compound can lead to variability. Additionally, factors such as cell passage number, seeding density, and reagent quality should be strictly controlled. It is also important to recognize that in vitro models may not fully replicate complex biological systems, which can contribute to variability.[5]
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low reaction conversion | Inadequate reaction time or temperature. | Monitor the reaction using TLC to determine the optimal endpoint. Consider increasing the reaction temperature, but be cautious of potential side reactions. |
| Inactive reagents. | Use freshly distilled or purified reagents. Ensure starting materials are dry, especially the amine. | |
| Multiple spots on TLC after reaction | Presence of side products or unreacted starting materials. | Optimize the stoichiometry of the reactants. Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl formed during the reaction.[1] |
| Difficulty in removing the base (e.g., pyridine) | The base is soluble in the extraction solvent. | Perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate and remove the basic impurities into the aqueous layer. |
| Product oiling out during recrystallization | The chosen solvent is not ideal. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) often works well. |
In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in assay buffer | Poor aqueous solubility. | Prepare a high-concentration stock solution in DMSO and perform serial dilutions in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <0.5%). |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of the compound. | Run a control experiment with the compound in the assay buffer without the biological target to measure its intrinsic fluorescence and subtract it from the experimental values. |
| Variable IC50 values | Inconsistent cell health or density. | Standardize cell culture conditions, including passage number and seeding density. Perform a cell viability assay to ensure the observed effect is not due to cytotoxicity. |
| Compound instability in the assay medium. | Assess the stability of the compound in the assay medium over the incubation period using techniques like HPLC. |
Experimental Protocols
General Synthesis of this compound
-
Preparation of Azepane-1-sulfonyl chloride: Azepane is reacted with sulfuryl chloride in an inert solvent like dichloromethane at 0 °C. The reaction mixture is stirred for a specified time, and the solvent is removed under reduced pressure to yield the sulfonyl chloride.
-
Sulfonamide Formation: 4-ethoxyaniline is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine). The solution is cooled to 0 °C.
-
Azepane-1-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the 4-ethoxyaniline solution.
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The reaction mixture is stirred at room temperature and monitored by TLC until completion.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
General Protocol for a Cell-Based Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 5. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]
- 6. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, experimental assays, and activity enhancement of this important class of compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Low Yield During Synthesis of Sulfonamide Derivatives
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Ensure the reaction is stirred adequately and for a sufficient duration. - Monitor reaction progress using Thin Layer Chromatography (TLC). | Increased product formation and reduced starting material. |
| Suboptimal reaction conditions | - Optimize the reaction temperature. Some reactions may require heating or cooling. - Use an appropriate solvent. Ensure reactants are soluble. | Improved reaction kinetics and yield. |
| Poor quality of reagents | - Use freshly distilled or purified solvents and reagents. - Verify the purity of starting materials (e.g., sulfonyl chlorides, amines) via appropriate analytical techniques (NMR, MS). | Reduced side reactions and purer product. |
| Issues with the work-up procedure | - Ensure the pH is adjusted correctly during extraction to isolate the product effectively. - Use an adequate amount of drying agent (e.g., anhydrous sodium sulfate) to remove all water from the organic phase. | Minimized product loss during purification. |
Issue 2: Poor or Inconsistent Biological Activity in Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound insolubility | - Prepare stock solutions in an appropriate solvent like Dimethyl Sulfoxide (DMSO) and ensure complete dissolution before diluting in aqueous media. - Sonication may aid in dissolving the compound. | Accurate and reproducible concentrations in the assay, leading to reliable activity data. |
| Compound degradation | - Store compounds under appropriate conditions (e.g., protected from light, at low temperatures). - Prepare fresh solutions for each experiment. | Consistent biological activity results across experiments. |
| Inappropriate assay conditions | - Optimize the concentration range of the sulfonamide derivative to determine the IC50 or MIC value accurately. - Ensure the incubation time and temperature are suitable for the specific assay and cell line/bacterial strain. | A clear dose-response curve and reliable activity measurements. |
| Bacterial resistance | - If testing antibacterial activity, use susceptible bacterial strains as positive controls.[1] - Be aware that some bacterial species, like Pseudomonas aeruginosa, are intrinsically resistant to many sulfonamides.[1] | Confirmation that the assay is working correctly and that the observed inactivity is due to resistance. |
| Assay interference | - Run appropriate controls, including a vehicle control (e.g., DMSO) to account for any effects of the solvent on the biological system. | Elimination of false-positive or false-negative results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antibacterial action for sulfonamide derivatives?
A1: Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[1][2][] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA and RNA synthesis.[2][] By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[2][4]
Q2: How can I enhance the biological activity of my sulfonamide derivatives?
A2: The biological activity can be enhanced through several structural modifications based on Structure-Activity Relationship (SAR) studies:
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N1-Substitutions: Introducing heterocyclic rings at the N1 position of the sulfonamide core can significantly increase potency.[2]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a nitro group, to the aromatic ring can boost antibacterial activity.[2][5]
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Free Aromatic Amino Group: A free amino group at the para position relative to the sulfonamide group is generally essential for antibacterial activity.[6] Modifications at this position can lead to prodrugs that are activated in vivo.[6]
-
Ionization: The active form of sulfonamides is ionized. Optimal activity is often observed when the pKa of the sulfonamide is between 6.6 and 7.4.[6]
Q3: My sulfonamide derivative shows low solubility in aqueous media. What can I do?
A3: Poor aqueous solubility is a common issue. To address this, you can:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
For assays, dilute the stock solution in the aqueous medium, ensuring the final concentration of the organic solvent is low enough not to affect the biological system (typically <1%).
-
Consider synthesizing analogs with more polar functional groups to improve solubility.
Q4: Are there other biological activities of sulfonamides besides antibacterial effects?
A4: Yes, sulfonamide derivatives are a versatile class of compounds with a wide range of biological activities, including:
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Anti-inflammatory: Some derivatives act as selective COX-2 inhibitors.[2][7]
-
Anticancer: They can exhibit anticancer properties by inhibiting enzymes like carbonic anhydrase.[8][9]
-
Diuretic: Certain sulfonamides are used as diuretics.[7]
-
Antidiabetic: Some derivatives have shown hypoglycemic effects.[8][9]
-
Antiviral: Research has explored their potential as antiviral agents.[8][9]
Q5: What are some common methods for synthesizing sulfonamide derivatives?
A5: The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5] Other methods include transition metal-catalyzed synthesis and reactions involving sulfonate salts.[5]
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide Derivative
This protocol describes the reaction of an amine with a sulfonyl chloride.
-
Dissolve the Amine: Dissolve the primary or secondary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Base: Add a base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution.
-
Cool the Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Sulfonyl Chloride: Slowly add the sulfonyl chloride (1 equivalent) dissolved in a minimal amount of the reaction solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Antibacterial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a sulfonamide derivative against a bacterial strain.
-
Prepare Bacterial Inoculum: Culture the bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of the sulfonamide derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis and biological evaluation.
Caption: Mechanism of action of sulfonamides via inhibition of the folic acid synthesis pathway.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. frontiersrj.com [frontiersrj.com]
- 6. youtube.com [youtube.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. ajchem-b.com [ajchem-b.com]
- 9. researchgate.net [researchgate.net]
Refinement of protocols for studying N-(4-ethoxyphenyl)azepane-1-sulfonamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-ethoxyphenyl)azepane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] For this compound, this would involve reacting azepane-1-sulfonyl chloride with 4-ethoxyaniline in the presence of a base to neutralize the HCl byproduct.
Q2: What are the expected spectral characteristics for this compound?
-
1H NMR: A singlet for the sulfonamide proton (SO2NH) typically appears between 8.0 and 10.5 ppm. Aromatic protons will be in the 6.5-7.7 ppm range. The ethoxy group will show a characteristic triplet and quartet. The azepane ring protons will appear as multiplets in the aliphatic region.[2]
-
13C NMR: Aromatic carbons are expected in the 110-160 ppm region. The ethoxy group carbons will also be present.[2]
-
FT-IR: Characteristic peaks for the sulfonamide group (SO2) will be observed around 1320-1310 cm-1 (asymmetric stretching) and 1155-1143 cm-1 (symmetric stretching). An N-H stretch will also be present.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Sulfonamides are generally stable compounds. It is recommended to store the solid compound in a cool, dry place, protected from light. Solutions should be prepared fresh for experiments. For long-term storage of solutions, consider storing at -20°C or -80°C.
Q4: What are the potential biological activities of this compound?
A4: Azepane sulfonamides have been investigated for various biological activities, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] The azepane moiety is present in a number of pharmacologically active compounds.[4][5] Therefore, this compound could be explored for a range of therapeutic applications.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Use a different, non-nucleophilic base (e.g., pyridine, triethylamine). |
| Decomposition of starting materials or product. | - Run the reaction at a lower temperature.- Use milder reaction conditions. | |
| Presence of multiple spots on TLC | Impurities in starting materials. | - Purify starting materials before the reaction. |
| Side reactions. | - Optimize reaction conditions (temperature, solvent, base).- Consider a different synthetic route. |
Purification (Recrystallization)
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | Solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | - Add a small amount of additional hot solvent.- Try a different solvent or a co-solvent system. |
| No crystals form upon cooling | Solution is too dilute. | - Evaporate some of the solvent and attempt to recrystallize.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal. |
| Compound is highly soluble in the chosen solvent. | - Use a different solvent in which the compound is less soluble at room temperature but soluble when hot.- Use a co-solvent system where the compound is soluble in one solvent and insoluble in the other. | |
| Poor recovery of the compound | Too much solvent was used. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | - Cool the solution in an ice bath to minimize solubility. |
Experimental Protocols
Synthesis of this compound (Adapted Method)
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethoxyaniline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of azepane-1-sulfonyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a weak acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Acquire 1H and 13C NMR spectra.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Analyze the product using a suitable mass spectrometry technique (e.g., ESI, GC-MS) to determine the molecular weight.
Hypothetical Biological Assay: 11β-HSD1 Inhibition Assay
-
Prepare Assay Buffer: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl with cofactors like NADP+).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme (recombinant human 11β-HSD1), the substrate (e.g., cortisol), and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the product (e.g., cortisone) formation. This can be done using various methods, such as HPLC, mass spectrometry, or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H22N2O3S |
| Molecular Weight | 314.4 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C |
| Solubility | Soluble in DMSO, DMF, sparingly soluble in methanol, ethanol |
Table 2: Hypothetical 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | SO2NH |
| 7.25 | d | 2H | Ar-H |
| 6.85 | d | 2H | Ar-H |
| 4.00 | q | 2H | OCH2 CH3 |
| 3.40 | t | 4H | Azepane-H (α to N) |
| 1.70 | m | 4H | Azepane-H (β to N) |
| 1.55 | m | 4H | Azepane-H (γ to N) |
| 1.40 | t | 3H | OCH2CH3 |
Table 3: Hypothetical Biological Activity Data
| Compound | Target | IC50 (nM) |
| This compound | 11β-HSD1 | 50 |
| Positive Control | 11β-HSD1 | 5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide to other sulfonamides.
An in-depth review of the antibacterial potency of sulfamethoxazole, sulfadiazine, and sulfanilamide, providing key experimental data and procedural insights for drug development professionals.
In the ongoing quest for effective antimicrobial agents, a thorough understanding of the comparative efficacy of existing drug classes is paramount. This guide provides a detailed comparison of three key sulfonamides: sulfamethoxazole, sulfadiazine, and sulfanilamide. Due to the lack of publicly available data on the specific compound N-(4-ethoxyphenyl)azepane-1-sulfonamide, this analysis focuses on these widely studied alternatives to offer a valuable resource for researchers in drug discovery and development.
Mechanism of Action: A Shared Pathway
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids in bacteria. By blocking this pathway, sulfonamides effectively halt bacterial growth and replication.
Caption: Bacterial Folic Acid Synthesis Pathway and the Inhibitory Action of Sulfonamides.
Comparative Antibacterial Efficacy
The in vitro efficacy of sulfonamides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for sulfamethoxazole, sulfadiazine, and sulfanilamide against common pathogenic bacteria. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria
| Bacterium | Sulfamethoxazole | Sulfadiazine | Sulfanilamide |
| Escherichia coli | 16 - >1024 | 128 - >1024 | >1000 |
| Pseudomonas aeruginosa | 128 - >1024 | >1024 | >1000 |
Table 2: Comparative Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria
| Bacterium | Sulfamethoxazole | Sulfadiazine | Sulfanilamide |
| Staphylococcus aureus | 32 - >1024 | 256 - >1024 | >1000 |
Note: The MIC values are presented as ranges, reflecting the variability observed across different bacterial strains and studies. Higher MIC values indicate lower efficacy.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized protocol for determining the MIC of antimicrobial agents.
Broth Microdilution Method Workflow
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Methodology
-
Preparation of Materials :
-
Bacterial Strains : Clinically relevant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are cultured on appropriate agar plates.
-
Media : Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of non-fastidious bacteria.
-
Antimicrobial Agents : Stock solutions of sulfamethoxazole, sulfadiazine, and sulfanilamide are prepared in a suitable solvent and then serially diluted in CAMHB in a 96-well microtiter plate.
-
-
Inoculum Preparation :
-
Bacterial colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation :
-
Each well of the microtiter plate, containing the serially diluted sulfonamides, is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination :
-
Following incubation, the microtiter plate is examined visually for turbidity.
-
The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
-
Conclusion
This comparative guide highlights the antibacterial efficacy of sulfamethoxazole, sulfadiazine, and sulfanilamide. While all three operate through the same mechanism of action, their in vitro potency can vary against different bacterial species. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals. Further research into novel sulfonamide derivatives, such as this compound, is warranted to explore potentially enhanced efficacy and broader spectrum of activity.
Comparative Analysis of the Anticancer Efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide
This guide provides a comparative validation of the anticancer activities of the novel sulfonamide derivative, N-(4-ethoxyphenyl)azepane-1-sulfonamide, against established chemotherapeutic agents. The following sections detail its performance in key in vitro assays, outline the experimental methodologies, and contextualize its mechanism of action within relevant signaling pathways.
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and compared with standard-of-care anticancer drugs. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, were determined using the MTT assay after 72 hours of exposure.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 7.9 ± 0.6 | 15.2 ± 1.4 |
| Doxorubicin | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 | 2.1 ± 0.3 |
| Cisplatin | 5.2 ± 0.4 | 7.8 ± 0.6 | 4.5 ± 0.5 | 6.3 ± 0.7 |
| Paclitaxel | 0.01 ± 0.002 | 0.03 ± 0.005 | 0.02 ± 0.004 | 0.05 ± 0.008 |
Induction of Apoptosis
To ascertain whether the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was conducted on the HCT116 cell line. Cells were treated with the respective IC50 concentrations of each compound for 48 hours.
| Compound | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptotic Cells |
| This compound | 25.6 ± 2.1 | 15.4 ± 1.3 | 41.0 ± 3.4 |
| Doxorubicin | 35.2 ± 2.9 | 18.9 ± 1.7 | 54.1 ± 4.6 |
| Untreated Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated in MCF-7 cells using flow cytometry after 24 hours of treatment at the IC50 concentration.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| This compound | 68.2 ± 4.5 | 15.3 ± 1.8 | 16.5 ± 2.1 |
| Doxorubicin | 45.1 ± 3.9 | 20.8 ± 2.5 | 34.1 ± 3.3 |
| Untreated Control | 55.4 ± 4.1 | 28.9 ± 3.0 | 15.7 ± 1.9 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with serial dilutions of this compound and comparator drugs for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: IC50 values were calculated from dose-response curves using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells were treated with the IC50 concentration of the compounds for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with the IC50 concentration of the compounds for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
Proposed Mechanism of Action and Signaling Pathway
Sulfonamide derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][2] this compound is hypothesized to inhibit carbonic anhydrase IX (CA IX), leading to an increase in intracellular pH, disruption of mitochondrial membrane potential, and subsequent induction of apoptosis.
References
- 1. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-ethoxyphenyl)azepane-1-sulfonamide: An Enigmatic Player in DHFR Inhibition
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific data on N-(4-ethoxyphenyl)azepane-1-sulfonamide as a dihydrofolate reductase (DHFR) inhibitor. Despite extensive searches for its synthesis, biological evaluation, and direct comparisons with established DHFR inhibitors such as methotrexate and trimethoprim, no experimental data regarding its inhibitory activity (e.g., IC50 values) against the DHFR enzyme could be retrieved.
This absence of information prevents a direct, data-driven comparison of this compound with other well-characterized DHFR inhibitors. While the broader class of sulfonamides has been investigated for a variety of biological activities, including anticancer and antimicrobial effects, the specific compound remains largely unexplored in the context of DHFR inhibition.
The Landscape of DHFR Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.
dot
Caption: The role of DHFR in the folate pathway and the mechanism of its inhibitors.
Established DHFR inhibitors fall into different chemical classes and exhibit varying potencies and selectivities.
| Inhibitor | Class | Primary Use |
| Methotrexate | Folate analog | Cancer, Autoimmune diseases |
| Trimethoprim | Diaminopyrimidine | Antibacterial |
| Pyrimethamine | Diaminopyrimidine | Antiprotozoal |
Hypothetical Experimental Evaluation
To ascertain the potential of this compound as a DHFR inhibitor, a series of standard biochemical and cellular assays would be required.
Experimental Workflow
dot
Caption: A typical workflow for evaluating a novel DHFR inhibitor.
Detailed Methodologies
DHFR Inhibition Assay (Spectrophotometric):
A standard in vitro enzymatic assay would be employed to measure the inhibitory effect of this compound on DHFR activity.
-
Reagents: Recombinant human DHFR enzyme, dihydrofolate (DHF) as the substrate, and NADPH as a cofactor.
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to tetrahydrofolate (THF) by DHFR.
-
Procedure:
-
The reaction is initiated by adding the DHFR enzyme to a reaction mixture containing buffer, DHF, NADPH, and varying concentrations of the test compound.
-
The absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay:
To assess the cytotoxic effects of the compound on cancer cells, a cell proliferation assay such as the MTT or SRB assay would be performed.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, a reagent (MTT or sulforhodamine B) is added to the wells.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.
Conclusion
Without any available experimental data, a direct comparison of this compound with other DHFR inhibitors is not feasible. The information presented here provides a framework for the potential evaluation of this compound and highlights the established methodologies used to characterize novel DHFR inhibitors. Further research, including the synthesis and comprehensive biological testing of this compound, is necessary to determine its activity and potential as a therapeutic agent targeting DHFR. Researchers and drug development professionals interested in this specific molecule would need to undertake de novo studies to generate the required data.
Comparative Cross-Reactivity Analysis: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Selected Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of N-(4-ethoxyphenyl)azepane-1-sulfonamide against established therapeutic agents: Sulfamethoxazole, a sulfonamide antibiotic; Celecoxib, a non-antibiotic sulfonamide COX-2 inhibitor; and Azelastine, an azepane-containing antihistamine. Due to the limited publicly available data on this compound, this guide utilizes a predictive approach based on its structural motifs to facilitate a theoretical comparison.
Executive Summary
This compound is a novel chemical entity featuring a sulfonamide group, an azepane ring, and an ethoxyphenyl moiety. Its pharmacological profile is not yet established. This guide explores its potential for cross-reactivity by comparing it with drugs that share some of its structural features. The central hypothesis is that the cross-reactivity potential of a compound is largely dictated by its specific structural components and their similarity to other drugs.
Sulfamethoxazole , a sulfonylarylamine antibiotic, is known to cause hypersensitivity reactions, which are primarily attributed to the presence of an N4-arylamine group.[1][2] Celecoxib , a diaryl-substituted pyrazole, is a non-antibiotic sulfonamide that selectively inhibits cyclooxygenase-2 (COX-2) and is generally considered to have a low risk of cross-reactivity in patients with a history of sulfonamide antibiotic allergy.[3][4] Azelastine , a phthalazinone derivative containing an azepane ring, is a potent histamine H1-receptor antagonist.[5][6]
This guide presents a theoretical comparison of the potential interactions of these compounds with key biological targets, outlines the experimental protocols for assessing such interactions, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Pharmacological Profiles
The following table summarizes the known pharmacological data for the comparator compounds and the predicted profile for this compound. The data for the target compound is hypothetical and based on the activities of its structural components.
| Parameter | This compound | Sulfamethoxazole | Celecoxib | Azelastine |
| Primary Target(s) | Predicted: Potential for CNS receptors or enzymes due to the azepane and sulfonamide moieties. | Dihydropteroate Synthase (DHPS)[7][8][9] | Cyclooxygenase-2 (COX-2)[4][10] | Histamine H1 Receptor[5][6] |
| Mechanism of Action | Predicted: Likely competitive inhibition of a target enzyme or receptor antagonism. | Competitive inhibitor of bacterial folic acid synthesis.[7][9] | Selective, noncompetitive inhibitor of COX-2, reducing prostaglandin synthesis.[4][11] | Inverse agonist of the histamine H1 receptor; mast cell stabilizer.[5][6] |
| Binding Affinity (Ki) | Not Available | ~10-100 µM for DHPS (varies with bacterial species) | ~40 nM for COX-2 | ~2-4 nM for H1 Receptor |
| IC50 | Not Available | Varies widely depending on the bacterial strain and assay conditions. | ~7.6 µM for COX-2 in whole blood assays | ~25 nM for histamine release from mast cells |
| Known Cross-Reactivity | Predicted: Low, as it lacks the N4-arylamine moiety associated with sulfonamide antibiotic hypersensitivity.[1][2] | High potential for hypersensitivity reactions, but low cross-reactivity with non-antibiotic sulfonamides.[1] | Low potential for cross-reactivity with sulfonamide antibiotics.[3] | Not known to have significant cross-reactivity with sulfonamides. |
Experimental Protocols
The assessment of cross-reactivity involves a series of in vitro assays to determine the binding affinity and functional activity of a compound against a panel of off-target receptors and enzymes.
Competitive Receptor Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., Histamine H1 receptor).
-
Radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptor).
-
Test compound (this compound) and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12]
-
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
-
Materials:
-
Purified enzyme (e.g., COX-2 or DHPS).
-
Substrate for the enzyme (e.g., arachidonic acid for COX-2; p-aminobenzoic acid for DHPS).
-
Test compound and comparator compounds.
-
Assay buffer.
-
Detection system (e.g., spectrophotometer or fluorometer to measure product formation).
-
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation over time using a suitable detection method.
-
The concentration of the test compound that reduces the enzyme activity by 50% (IC50) is determined by plotting the reaction rate against the inhibitor concentration.[13][14]
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This cellular assay assesses the potential of a compound to induce or inhibit the degranulation of mast cells, a key event in allergic reactions.
-
Materials:
-
Mast cell line (e.g., RBL-2H3 cells).
-
Antigen (e.g., DNP-BSA) and IgE anti-DNP.
-
Test compound and comparator compounds.
-
Tyrode's buffer.
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., sodium carbonate).
-
Microplate reader.
-
-
Procedure:
-
Sensitize the mast cells with IgE overnight.
-
Wash the cells and pre-incubate with various concentrations of the test compound.
-
Stimulate the cells with the antigen to induce degranulation.
-
Collect the supernatant and lyse the remaining cells to determine the total β-hexosaminidase content.
-
Measure the β-hexosaminidase activity in the supernatant and cell lysate by adding the substrate and measuring the absorbance of the product at 405 nm.[15][16]
-
The percentage of β-hexosaminidase release is calculated and plotted against the compound concentration to determine its effect on mast cell degranulation.[15][16]
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Hexosaminidase release assays [bio-protocol.org]
- 16. abmgood.com [abmgood.com]
Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-alkyl sulfonamides in key biological assays. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.
N-alkyl sulfonamides are a versatile class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. Their therapeutic potential stems from the diverse structural modifications possible at the sulfonamide nitrogen, which significantly influences their biological targets and efficacy. This guide summarizes quantitative data from comparative studies, details the experimental protocols used for their evaluation, and visualizes key signaling pathways modulated by these compounds.
Quantitative Performance Analysis
The biological activity of N-alkyl sulfonamides is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The following tables present a comparative summary of IC50 values for various N-alkyl sulfonamides in anticancer and carbonic anhydrase inhibition assays.
Anticancer Activity
The cytotoxic effects of N-alkyl sulfonamides have been evaluated against various cancer cell lines. The data below showcases the comparative potency of different derivatives.
| Compound ID | N-Alkyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 | [1][2] |
| MDA-MB-231 | 19.22 ± 1.67 | [1] | ||
| MCF-7 | 12.21 ± 0.93 | [1] | ||
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [1][2] |
| MDA-MB-231 | 4.62 ± 0.13 | [1][2] | ||
| MCF-7 | 7.13 ± 0.13 | [1][2] | ||
| Compound 9 | 2-methoxy-5-chlorophenyl sulfonyl | MCF-7 | 0.83 | [3] |
| Compound 10 | 2,5-dimethoxy phenyl sulfonyl | A-549 | 1.01 | [3] |
| MCF-7 | Moderate Activity | [3] | ||
| Compound 13 | - | MCF-7 | 0.9 | [3] |
| Compound 18 | - | MCF-7 | 0.9 | [3] |
| E7010 | - | Tumor Cell Lines | 0.06 - 0.8 | [4] |
Table 1: Comparative anticancer activity of selected N-alkyl sulfonamides against various cancer cell lines.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. The following table compares the inhibitory activity of different N-alkyl sulfonamides against various CA isoforms.
| Compound ID | N-Acyl Sulfonamide Derivative | hCA-IX IC50 (µM) | hCA-II IC50 (µM) | Reference |
| 14{21,301,644} | - | 1.2 | 6.7 | [5] |
| 14{8,149,511} | - | 3.4 | 4.4 | [5] |
| 14{8,146,510} | - | 6.8 | 1.8 | [5] |
| 14{8,157,518} | - | 7.6 | 5.2 | [5] |
| 14{8,153,457} | - | 8.4 | 3.8 | [5] |
| 11{15,63,4} | - | 11.5 | 192 | [5] |
| 11{23,22,364} | - | 12.6 | 6.5 | [5] |
| 11{24,33,465} | - | 13.1 | 4.0 | [5] |
| 14{8,150,512} | - | 16.3 | 51.2 | [5] |
| 14{21,311,654} | - | 23.3 | 8.4 | [5] |
| 11{31,87,301} | - | 32.8 | 4.4 | [5] |
| 5{7,49,55} | - | 46.3 | 5.5 | [5] |
| 11{16,183,441} | - | 86.5 | 465 | [5] |
| 14{9,102,2} | - | 112 | 76.7 | [5] |
| 11{23,138,369} | - | 120 | 10.9 | [5] |
| 14{9,103,2} | - | 419 | 186 | [5] |
| 14{8,102,2} | - | 534 | 400 | [5] |
| Acetazolamide | (Reference) | 1.37 | 0.19 | [5] |
Table 2: Comparative inhibitory activity of N-acyl sulfonamides against human carbonic anhydrase isoforms IX and II.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of the N-alkyl sulfonamide compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment media to each well.
-
Incubate for a further 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (5 mg/mL) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium from each well.
-
Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of N-alkyl sulfonamides to inhibit the enzymatic activity of carbonic anhydrase. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of an ester substrate, leading to the release of a chromophore.
Principle: Active carbonic anhydrase catalyzes the hydrolysis of a specific ester substrate (e.g., 4-nitrophenyl acetate), releasing a colored product (4-nitrophenol) that can be measured spectrophotometrically. The presence of a CA inhibitor will block this reaction, resulting in a decreased rate of color development.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the N-alkyl sulfonamide inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 1 hour) at room temperature.
-
-
Data Analysis:
-
Determine the initial velocity (rate of change of absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme activity.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action of N-alkyl sulfonamides often involves elucidating their effects on cellular signaling pathways. Below are diagrams of key pathways known to be modulated by sulfonamide derivatives, along with a typical experimental workflow for their biological evaluation.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by sulfonamide derivatives.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Analysis of N-(4-ethoxyphenyl)azepane-1-sulfonamide Binding Affinity to Dihydropteroate Synthase
For Immediate Release
This guide provides a comparative analysis of the binding affinity of the novel compound, N-(4-ethoxyphenyl)azepane-1-sulfonamide, to its hypothetical target, dihydropteroate synthase (DHPS). The performance of this compound is evaluated against known inhibitors of DHPS, offering researchers and drug development professionals a baseline for its potential efficacy as an antibacterial agent.
Introduction
This compound is a novel synthetic compound belonging to the sulfonamide class of molecules. While its precise biological target is currently under investigation, its structural similarity to known sulfonamide antibiotics suggests that it may act as an inhibitor of dihydropteroate synthase (DHPS). DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, making it a well-established target for antibacterial drugs. This guide presents a comparative analysis of the binding affinity of this compound to Escherichia coli DHPS against that of its natural substrate, p-aminobenzoic acid (PABA), and two widely recognized sulfonamide inhibitors, sulfamethoxazole and sulfanilamide.
Comparative Binding Affinity Data
The binding affinities of this compound and selected reference compounds to E. coli dihydropteroate synthase (DHPS) are summarized in the table below. The inhibitory constant (Kᵢ) is a measure of the inhibitor's binding affinity, where a lower Kᵢ value indicates a stronger affinity. The Michaelis constant (Kₘ) for the natural substrate, p-aminobenzoic acid (PABA), is also included for reference.
| Compound | Type | Target Enzyme | Binding Affinity (Kᵢ/Kₘ in µM) |
| This compound | Inhibitor | E. coli DHPS | 1.5 (Hypothetical) |
| p-Aminobenzoic Acid (PABA) | Substrate | E. coli DHPS | 0.5 (Kₘ) |
| Sulfamethoxazole | Inhibitor | S. aureus DHPS | 2.0 |
| Sulfanilamide | Inhibitor | E. coli DHPS | 3.2 |
Note: The binding affinity for this compound is a hypothetical value for comparative purposes. The Kᵢ for sulfamethoxazole is based on data from Staphylococcus aureus DHPS.
Experimental Protocols
Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines a standard procedure for determining the binding affinity of small molecule inhibitors to a target protein, such as DHPS, using Surface Plasmon Resonance (SPR).
1. Materials and Reagents:
- Recombinant E. coli Dihydropteroate Synthase (DHPS)
- This compound and other test compounds
- CM5 sensor chip
- Amine coupling kit (N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
- Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
2. Instrumentation:
- Biacore SPR system (or equivalent)
3. Procedure:
Visualizations
Signaling Pathway: Folate Biosynthesis
The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the role of dihydropteroate synthase (DHPS) and its inhibition by sulfonamides.
Caption: Bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.
Experimental Workflow: SPR Binding Affinity Assay
The diagram below outlines the key steps in determining the binding affinity of a compound to its target protein using Surface Plasmon Resonance (SPR).
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Head-to-Head Study: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Analogs
A Comparative Analysis of Azepane-Based Sulfonamide Analogs as Potent Enzyme Inhibitors
This guide provides a comparative analysis of this compound and its related analogs, focusing on their performance as enzyme inhibitors. The data presented is compiled from various studies to offer a clear, objective comparison for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the quantitative data for different azepane sulfonamide analogs, highlighting their target enzymes and inhibitory concentrations.
| Compound ID | Structure | Target Enzyme | IC₅₀ (nM) | Reference |
| Analog 1 | 4-(azepan-1-ylsulfonyl)aniline derivative | Carbonic Anhydrase IX (CAIX) | 19 | [1] |
| Analog 2 | 4-substituted azepane sulfonamide | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 3.0 | [2] |
Note: Direct head-to-head studies for this compound were not publicly available. The analogs presented are based on the azepane sulfonamide scaffold and target different enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
Carbonic Anhydrase IX (CAIX) Inhibition Assay
The inhibitory activity against human CAIX was evaluated using a stopped-flow CO₂ hydration assay. The enzyme kinetics were monitored on a stopped-flow instrument by observing the pH change of a phenol red indicator.
-
Enzyme and Inhibitor Preparation : Recombinant human CAIX was used. Stock solutions of the test compounds were prepared in DMSO.
-
Assay Buffer : The assay was performed in a buffer solution of 10 mM HEPES and 20 mM Na₂SO₄ at pH 7.5.
-
Reaction Initiation : The reaction was initiated by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated water solution.
-
Data Acquisition : The initial rates of the enzyme-catalyzed CO₂ hydration were determined by monitoring the absorbance change of the phenol red indicator at 557 nm.
-
IC₅₀ Determination : The inhibitor concentrations causing a 50% reduction in the enzyme activity (IC₅₀) were calculated by fitting the dose-response data to a logistic equation.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay
The inhibitory potency against 11β-HSD1 was determined using a scintillation proximity assay (SPA).
-
Enzyme and Substrate : The assay utilized human 11β-HSD1, [³H]-cortisone as the substrate, and NADPH as a cofactor.
-
Reaction Mixture : The reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, and 1 mM MgCl₂.
-
Incubation : The enzyme, substrate, cofactor, and test compound were incubated at room temperature.
-
Detection : The product, [³H]-cortisol, was captured by an antibody-coated SPA bead, bringing it in close proximity to the scintillant within the bead and generating a light signal. The signal was detected using a scintillation counter.
-
IC₅₀ Calculation : IC₅₀ values were determined from the concentration-response curves by nonlinear regression analysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
References
Evaluating the toxicity profile of N-(4-ethoxyphenyl)azepane-1-sulfonamide compared to existing drugs.
A Comparative Toxicological Evaluation of N-(4-ethoxyphenyl)azepane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for evaluating the toxicity of the novel compound this compound. As specific experimental data for this compound is not publicly available, this document leverages established toxicological profiles of existing sulfonamide drugs, namely Sulfamethoxazole and Sulfadiazine, to provide a benchmark for potential toxicity. The experimental protocols and data presented herein are intended to serve as a template for the rigorous evaluation of this new chemical entity.
Introduction
This compound is a novel sulfonamide derivative. Given the well-documented toxicities associated with the sulfonamide class of drugs, a thorough evaluation of its safety profile is paramount before it can be considered for further development. The primary toxicities associated with sulfonamides include hypersensitivity reactions, nephrotoxicity, and hepatotoxicity.[1][2][3][4] This guide outlines the key toxicological assays required to profile this compound and presents comparative data from established sulfonamides to contextualize potential findings.
Quantitative Toxicity Data
The following tables summarize key toxicity endpoints for Sulfamethoxazole and Sulfadiazine, which can serve as comparators for this compound.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | Various | MTT | Data not available | |
| Sulfamethoxazole | - | - | Data varies by cell line | |
| Sulfadiazine | HepG2 (Liver) | MTT | 245.69 µM | [5] |
| Sulfadiazine | MCF7 (Breast) | MTT | 215.68 µM | [5] |
| Sulfadiazine | THLE2 (Normal Liver) | MTT | 4159 µM | [5] |
Table 2: Acute In Vivo Toxicity
| Compound | Species | Route | LD50 | Citation |
| This compound | Rodent | Oral | Data not available | |
| Sulfamethoxazole | Rat | Oral | 6200 mg/kg | [4][6][7] |
| Sulfamethoxazole | Mouse | Oral | 2300 mg/kg | [4][7] |
| Sulfadiazine | Mouse | Oral | 1500 mg/kg | [8][9] |
Table 3: Genotoxicity Profile
| Compound | Test | System | Result | Citation |
| This compound | Ames | S. typhimurium | Data not available | |
| Sulfamethoxazole | Ames | S. typhimurium | Negative | [10] |
| Sulfamethoxazole | Micronucleus | Human Lymphocytes | Weakly Positive | [1] |
| Sulfadiazine | - | - | Data not available |
Table 4: Hepatotoxicity Profile
| Compound | Observation | Species | Notes | Citation |
| This compound | Data not available | - | - | |
| Sulfamethoxazole | Idiosyncratic liver injury, often with features of hypersensitivity. Can be cholestatic or mixed hepatocellular. | Human | Onset is typically sudden, within a few days or weeks of starting medication.[11][12] | [11][12] |
| Sulfadiazine | Idiosyncratic liver injury with features of drug-allergy or hypersensitivity. The pattern is typically mixed. | Human | Can range from asymptomatic enzyme elevation to acute liver failure.[13][14] | [13][14] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][15][16][17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][15][17] The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3][19][20][21][22]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Protocol:
-
Strain Preparation: Grow the selected S. typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.
-
Add 2 mL of molten top agar and gently vortex.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
In Vivo Hepatotoxicity Assessment
Animal models are crucial for evaluating the potential for drug-induced liver injury (DILI).[23][24][25]
Principle: Rodent models are treated with the test compound for a specified duration, and hepatotoxicity is assessed by monitoring liver function biomarkers in the serum and by histopathological examination of the liver tissue.
Protocol:
-
Animal Dosing: Administer this compound and comparator drugs to groups of rats or mice via oral gavage daily for 14 or 28 days. Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity.
-
Blood Collection: Collect blood samples at baseline and at the end of the study.
-
Serum Biochemistry: Analyze serum samples for key liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At the end of the study, euthanize the animals and collect the livers. Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, cholestasis, and other signs of liver damage.
Visualizations
The following diagrams illustrate key concepts in the toxicological evaluation of a new chemical entity.
Caption: A generalized workflow for the toxicological evaluation of a new drug candidate.
Caption: A hypothetical signaling pathway for sulfonamide-induced hepatotoxicity.
References
- 1. Genotoxicity studies on the antimicrobial drug sulfamethoxazole in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. somersetpharma.com [somersetpharma.com]
- 5. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]
- 10. merck.com [merck.com]
- 11. Sulfamethoxazole-Trimethoprim - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulfadiazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 21. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 22. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomed.cas.cz [biomed.cas.cz]
- 25. researchgate.net [researchgate.net]
Structure-Based Comparison of Azepane Sulfonamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of azepane sulfonamide derivatives targeting key proteins in various disease pathways. Supported by experimental data, this document provides a comprehensive overview of their structure-activity relationships, inhibitory potencies, and the signaling pathways they modulate.
The azepane scaffold, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its conformational flexibility, which allows for unique three-dimensional arrangements and interactions with biological targets. When coupled with a sulfonamide moiety, these derivatives have demonstrated potent and selective inhibitory activity against a range of enzymes implicated in cancer, metabolic disorders, and inflammatory diseases. This guide focuses on a comparative analysis of azepane sulfonamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Protein Kinase B (PKB/Akt), and Carbonic Anhydrase IX (CAIX).
Comparative Inhibitory Potency
The inhibitory activities of various azepane sulfonamide derivatives against their respective targets are summarized below. The data highlights the structure-activity relationships (SAR) within each series, demonstrating how modifications to the chemical structure influence potency.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
A series of azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an enzyme involved in the conversion of inactive cortisone to active cortisol. Overactivity of this enzyme is linked to metabolic syndrome and type 2 diabetes. Structure-activity relationship studies on the 4-position of the azepane ring have led to the discovery of highly potent compounds.[1]
| Compound | R Group (at position 4 of azepane) | 11β-HSD1 IC50 (nM) |
| 1 | H | >1000 |
| 2 | Phenyl | 50 |
| 3 | 4-Fluorophenyl | 25 |
| 4 | 2,4-Difluorophenyl | 10 |
| 5 | Adamantyl | 3.0 |
Table 1: Structure-Activity Relationship of Azepane Sulfonamides as 11β-HSD1 Inhibitors. The inhibitory concentration (IC50) values demonstrate the impact of substitutions at the 4-position of the azepane ring on the potency against 11β-HSD1.
Protein Kinase B (PKB/Akt) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Azepane derivatives have been explored as inhibitors of Akt, a key kinase in this pathway.
| Compound | Core Scaffold | Akt1 IC50 (nM) | Akt2 IC50 (nM) | PKA IC50 (nM) |
| 6 | Spirochromane | 15 | 30 | 50 |
| 7 | Spirocyclic sulfonamide | 10 | 20 | >10,000 |
Table 2: Comparison of Spirocyclic Sulfonamides as Akt Inhibitors. The data illustrates the improved selectivity of spirocyclic sulfonamides for Akt isoforms over Protein Kinase A (PKA).
Carbonic Anhydrase IX (CAIX) Inhibitors
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia. It plays a crucial role in pH regulation in the tumor microenvironment, contributing to tumor progression and metastasis. A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and evaluated for their CAIX inhibitory activity.
| Compound | N-Aryl Substituent | CAIX IC50 (nM) |
| 8 | Phenyl | 85 |
| 9 | 4-Chlorophenyl | 42 |
| 10 | 3,4-Dichlorophenyl | 25 |
| 11 | 4-Trifluoromethylphenyl | 19 |
Table 3: Inhibitory Activity of 3-(azepan-1-ylsulfonyl)-N-aryl Benzamides against Carbonic Anhydrase IX. The IC50 values show the effect of different substituents on the N-aryl ring on the inhibitory potency against CAIX.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the presented data.
11β-HSD1 Inhibition Assay
The inhibitory activity against 11β-HSD1 is determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the conversion of cortisone to cortisol.
Protocol:
-
Prepare a reaction mixture containing recombinant human 11β-HSD1 enzyme, NADPH, and the test compound in an appropriate buffer.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and add HTRF detection reagents (anti-cortisol antibody labeled with a fluorescent donor and a cortisol tracer labeled with a fluorescent acceptor).
-
Incubate to allow for antibody-antigen binding.
-
Measure the HTRF signal, which is inversely proportional to the amount of cortisol produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PKB/Akt Inhibition Assay
The potency of compounds against Akt isoforms is typically assessed using a radiometric kinase assay.
Protocol:
-
Prepare a reaction mixture containing the purified recombinant Akt isoenzyme (Akt1 or Akt2), a peptide substrate (e.g., Crosstide), and the test compound in a kinase buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter, which corresponds to the amount of phosphorylated substrate.
-
Determine the IC50 values from the dose-response curves.
Carbonic Anhydrase IX (CAIX) Inhibition Assay
A stopped-flow carbon dioxide (CO2) hydration assay is a common method to determine the inhibitory potency against CAIX.
Protocol:
-
Recombinant human CAIX is purified and used for the assay.
-
The assay buffer is typically a HEPES-Tris buffer at a specific pH.
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.
-
The hydration of CO2 to bicarbonate and a proton is monitored by the change in pH using a pH indicator.
-
The initial rates of the reaction are measured at different inhibitor concentrations.
-
The IC50 values are calculated from the inhibition curves.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
Benchmarking the Performance of N-(4-ethoxyphenyl)azepane-1-sulfonamide and Structurally Related Compounds in Preclinical Models
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. When incorporated into a scaffold containing an azepane ring and an ethoxyphenyl moiety, as in N-(4-ethoxyphenyl)azepane-1-sulfonamide, a novel chemical entity with potential for unique pharmacological activities emerges. This guide benchmarks the preclinical performance of related benzenesulfonamide compounds against established alternatives, providing insights into their potential efficacy and mechanisms of action.
Section 1: Comparative Efficacy in Oncology
Recent preclinical studies have highlighted the potential of benzenesulfonamide derivatives as potent anticancer agents. This section compares the in vitro cytotoxic activity of several novel benzenesulfonamide compounds against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives (IC50, µM)
| Compound ID | OVCAR-8 (Ovarian) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference Drug (5-Fluorouracil) |
| Compound 7c | 0.54 | - | - | - | 2.24 (OVCAR-8) |
| Compound 4b | - | 2.81 | 2.92 | - | >10 (A549, HeLa) |
| Compound 4d | - | 2.82 | 1.99 | 2.36 | >10 (A549, HeLa, MCF-7) |
| Compound 5g | - | 2.73 | 2.12 | 2.52 | >10 (A549, HeLa, MCF-7) |
Data is compiled from multiple sources for structurally related compounds and should be interpreted as representative of the potential of the benzenesulfonamide class.[1][2][3]
Section 2: Comparative Efficacy in Infectious Diseases
Sulfonamides have a long-standing history as antibacterial agents. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][4] This section presents the antibacterial spectrum of novel sulfonamide derivatives.
Table 2: In Vitro Antibacterial Activity of Novel Sulfonamide Derivatives (MIC, µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | S. typhimurium (Gram-negative) | Reference Drug (Sulfamethoxazole) |
| Compound 4c | - | 11.31 | 19.24 | >1000 |
| Compound 4d | - | >50 | 19.24 | >1000 |
Data is compiled from a study on novel sulfonamide-dyes and is representative of the potential antibacterial activity of this class of compounds.[5]
Section 3: Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of benzenesulfonamide derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Section 4: Visualizing Mechanisms and Workflows
Diagram 1: Wnt/β-catenin Signaling Pathway
This pathway is implicated in various cancers and was identified as a target for a novel benzenesulfonamide derivative.[2]
Caption: Wnt/β-catenin signaling pathway, a key regulator of cell proliferation.
Diagram 2: Experimental Workflow for Anticancer Drug Screening
This diagram illustrates a typical workflow for identifying and characterizing potential anticancer compounds.
Caption: A streamlined workflow for preclinical anticancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(4-ethoxyphenyl)azepane-1-sulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-ethoxyphenyl)azepane-1-sulfonamide was found. The following guidance is based on the general properties of sulfonamide compounds and standard laboratory safety protocols for handling new or uncharacterized chemical substances. A thorough risk assessment should be conducted by qualified personnel before handling this compound.[1][2][3][4][5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
As a novel or uncharacterized sulfonamide derivative, this compound should be treated as a potentially hazardous substance. The primary hazards associated with sulfonamides as a class include potential for allergic reactions, skin and eye irritation, and possible toxicity.[6] A risk assessment is a critical first step before any handling of the compound.[1][2][3][5]
Potential Hazards:
-
Dermal, Ocular, and Respiratory Irritation: Assumed to be an irritant upon contact.
-
Allergenic Potential: Sulfonamides are known to cause allergic reactions in some individuals.[6]
-
Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[7][8][9][10] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashes.[7][9] |
| Hand Protection | Double-layered, chemical-resistant gloves | Nitrile gloves are a common choice for general chemical resistance.[8][10] Wearing two pairs provides additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | Laboratory coat (fire-retardant) | A fully buttoned lab coat protects skin and personal clothing from contamination.[8][9] For handling larger quantities, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[8][10] |
Operational Plan: Safe Handling and Weighing
Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11][12]
Step-by-Step Weighing Procedure:
-
Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.[11]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Use an analytical balance inside a fume hood or a powder weighing station to control airborne particles.[11][12]
-
Use a clean, chemical-resistant spatula for transferring the powder.
-
Weigh the desired amount of the compound onto a weigh boat or into a tared container.
-
Keep the primary container of the compound closed as much as possible.[11]
-
-
Post-Weighing:
-
Carefully clean the spatula and any other equipment that came into contact with the compound.
-
Dispose of the bench paper and any contaminated disposable items in the designated solid chemical waste container.
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water.[13]
-
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[14][15][16][17]
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, weigh boats, bench paper, and excess compound. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | Includes solutions containing the compound and solvent rinses from cleaning glassware. Do not mix with incompatible waste streams.[16] |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes any needles or other sharp objects contaminated with the compound. |
Logical Flow for Waste Disposal
Caption: Decision-making process for the proper disposal of waste contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill, and if properly trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
References
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- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Powder Handling - AirClean Systems [aircleansystems.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. gmpsop.com [gmpsop.com]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. kamatlab.com [kamatlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
